molecular formula C13H13NO2 B1629383 (5-(3-Methoxyphenyl)pyridin-3-yl)methanol CAS No. 887974-01-8

(5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Katalognummer: B1629383
CAS-Nummer: 887974-01-8
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: XHMZFBBZGLFXHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(3-Methoxyphenyl)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(3-Methoxyphenyl)pyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(3-Methoxyphenyl)pyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[5-(3-methoxyphenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13-4-2-3-11(6-13)12-5-10(9-15)7-14-8-12/h2-8,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMZFBBZGLFXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647003
Record name [5-(3-Methoxyphenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887974-01-8
Record name [5-(3-Methoxyphenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Physicochemical Profiling of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, 3,5-disubstituted pyridines serve as privileged scaffolds, frequently utilized to optimize the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. (5-(3-Methoxyphenyl)pyridin-3-yl)methanol (CAS: 887974-01-8) represents a highly versatile building block [1]. Its architecture—combining a basic pyridine core, a hydrogen-bonding hydroxymethyl moiety, and a lipophilic 3-methoxyphenyl system—makes it an ideal fragment for probing deep hydrophobic pockets in kinase domains (such as Akt/PKB) or serving as a precursor for more complex active pharmaceutical ingredients (APIs) [2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. This guide dissects the causality behind the compound's physical and chemical properties, provides self-validating experimental workflows for its characterization, and maps its anticipated metabolic fate.

Molecular Architecture and Chemical Properties

The utility of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol stems directly from its distinct functional domains, each dictating specific physicochemical behaviors:

  • The Pyridine Core: Functions as a weak base and a hydrogen-bond acceptor. Based on structural analogs like 3-phenylpyridine, the pKa of the nitrogen is predicted to be in the range of 4.7 to 5.1 [3]. This ensures that at physiological pH (7.4), the molecule remains predominantly unionized, facilitating passive membrane permeability.

  • The Hydroxymethyl Group (-CH₂OH): Acts as both a hydrogen-bond donor and acceptor. This primary alcohol is a critical vector for synthetic functionalization (e.g., conversion to a leaving group or oxidation to an aldehyde/acid) and significantly improves aqueous solubility compared to a purely hydrocarbon substituent.

  • The 3-Methoxyphenyl Ring: Imparts lipophilicity and enables π−π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within target protein binding sites. The methoxy ether oxygen provides an additional, albeit weak, hydrogen-bond acceptor.

Quantitative Data Summary

The following table synthesizes the established and structurally derived quantitative parameters of the compound[1, 2, 4].

PropertyValueSource / Methodology
Molecular Formula C₁₃H₁₃NO₂ChemicalBook [1]
Molecular Weight 215.25 g/mol ChemicalBook [1]
CAS Registry Number 887974-01-8Guidechem [2]
Predicted pKa (Pyridine N) ~4.73 - 5.10Extrapolated from 3-Phenylpyridine [3, 4]
Predicted LogP 2.0 - 2.5In silico structural estimation
Hydrogen Bond Donors 1 (-OH)Structural Analysis
Hydrogen Bond Acceptors 3 (Pyridine N, Ether O, Alcohol O)Structural Analysis
Physical State Solid (Typical)Guidechem [2]

Experimental Methodologies: Self-Validating Protocols

To rigorously utilize this compound in drug development, its ionization and solubility profiles must be empirically validated. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are identified and mitigated in real-time.

Protocol A: Potentiometric pKa Determination via Cosolvent Extrapolation

Causality: Because (5-(3-Methoxyphenyl)pyridin-3-yl)methanol possesses moderate lipophilicity (LogP ~2.5), it may precipitate during aqueous titration. We utilize a methanol-water cosolvent system coupled with Yasuda-Shedlovsky extrapolation to derive the true aqueous pKa.

  • Preparation: Dissolve 2 mg of the compound in 10 mL of a methanol/water mixture (start at 50% v/v methanol) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Acidify the solution to pH 2.0 using 0.5 M HCl to fully protonate the pyridine nitrogen.

  • Base Addition: Titrate with standardized 0.5 M KOH under an inert argon atmosphere (to prevent CO₂ absorption, which skews pH readings) up to pH 11.0.

  • Data Acquisition: Record the titration curve using a glass pH electrode. The inflection point corresponds to the apparent pKa ( pKaapp​ ).

  • Extrapolation (Self-Validation): Repeat steps 1-4 using 40%, 30%, and 20% methanol. Plot the pKaapp​ against the inverse dielectric constant of the solvent mixtures. The y-intercept of the linear regression yields the true aqueous pKa. A linear R2>0.99 validates the integrity of the assay.

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: Kinetic solubility assays often overestimate solubility due to supersaturation. The shake-flask method guarantees a true thermodynamic equilibrium, which is critical for formulating oral dosing suspensions.

  • Saturation: Add an excess amount of the solid compound (e.g., 10 mg) to 1 mL of aqueous buffer (test at pH 1.2, 7.4, and 9.0) in a glass vial.

  • Equilibration: Seal and agitate the vials at 300 RPM in a 37°C orbital shaker for 48 hours. Causality: 48 hours ensures the transition from metastable polymorphs to the most stable crystalline form.

  • Phase Separation: Ultracentrifuge the samples at 15,000 x g for 15 minutes at 37°C to pellet undissolved solids.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV at 254 nm.

  • Validation: Compare the chromatogram against a standard curve ( R2>0.999 ). The absence of secondary peaks confirms that the compound did not degrade during the 48-hour incubation.

SolubilityWorkflow Start Solid Compound Addition Buffer Buffer Addition (pH 1.2, 7.4, 9.0) Start->Buffer Excess solid Incubate Shake-Flask Equilibration (24-48h, 37°C) Buffer->Incubate Ensure saturation Separate Phase Separation (Ultracentrifugation) Incubate->Separate Isolate supernatant Analyze HPLC-UV/MS Quantification Separate->Analyze Aliquot extraction Data Thermodynamic Solubility Value Analyze->Data Peak area vs. standard

Self-validating shake-flask workflow for thermodynamic solubility determination.

Metabolic Stability and Reactivity Pathways

Understanding the biotransformation of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol is vital for predicting its in vivo half-life. The molecule contains two primary sites of metabolic liability susceptible to Cytochrome P450 (CYP450) enzymes:

  • O-Demethylation: The methoxy group on the phenyl ring is highly susceptible to CYP-mediated oxidative cleavage, resulting in a phenol metabolite. This increases the molecule's polarity and provides a handle for Phase II glucuronidation.

  • Alcohol Oxidation: The primary hydroxymethyl group can be oxidized by alcohol dehydrogenases (ADH) or CYP enzymes, first to an aldehyde, and subsequently to a carboxylic acid. This drastically alters the molecule's charge state, shifting it from a neutral/basic species to a zwitterion or anion at physiological pH, which typically accelerates renal clearance.

MetabolicPathway Compound (5-(3-Methoxyphenyl)pyridin-3-yl)methanol Parent Drug CYP450 CYP450 Enzymes (Hepatic Metabolism) Compound->CYP450 Substrate Binding Path1 O-Demethylation CYP450->Path1 Path2 Alcohol Oxidation CYP450->Path2 Met1 Phenol Metabolite (Active/Inactive) Path1->Met1 -CH3 loss Met2 Carboxylic Acid Metabolite (Inactive) Path2->Met2 -CH2OH to -COOH Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Met1->Phase2 Met2->Phase2 Excretion Renal Excretion Phase2->Excretion Increased Water Solubility

CYP450-mediated phase I and phase II metabolic pathways of the target compound.

Conclusion

(5-(3-Methoxyphenyl)pyridin-3-yl)methanol is a structurally elegant fragment that balances lipophilicity, hydrogen-bonding capacity, and basicity. By employing rigorous, self-validating analytical protocols—such as potentiometric cosolvent titration and thermodynamic shake-flask assays—researchers can accurately map its physicochemical boundaries. Furthermore, anticipating its primary metabolic routes (O-demethylation and alcohol oxidation) allows for proactive structural modifications (e.g., fluorination or bioisosteric replacement) during the lead optimization phase of drug discovery.

References

  • FooDB. "3-Phenylpyridine (FDB004418)". FooDB. [Link]

  • PubChem. "3-Phenylpyridine | C11H9N | CID 13886". National Center for Biotechnology Information. [Link]

Comprehensive Mass Spectrometry and Physicochemical Profiling of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Elucidation

In modern medicinal chemistry, bi-aryl pyridine scaffolds are privileged structures frequently utilized in kinase inhibitors and receptor modulators. (5-(3-Methoxyphenyl)pyridin-3-yl)methanol (CAS: 887974-01-8) is a prime example of such a scaffold. When characterizing this compound for regulatory submissions or pharmacokinetic profiling, distinguishing between its nominal mass, average molecular weight, and exact monoisotopic mass is not merely a semantic exercise—it dictates the analytical platform and the confidence of structural identification.

This whitepaper provides an authoritative, mechanistic guide to the physicochemical properties of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, detailing the causality behind experimental choices in High-Resolution Mass Spectrometry (HRMS) and establishing a self-validating protocol for exact mass determination.

Physicochemical Properties & Mass Metrics

To accurately analyze this compound, one must first understand the stoichiometric and isotopic fundamentals. The molecular weight represents the weighted average of all naturally occurring isotopes (e.g., 13 C, 15 N), making it relevant for bulk weighing and molarity calculations. Conversely, the exact mass (monoisotopic mass) is calculated using only the most abundant, lowest-mass isotope of each element ( 12 C, 1 H, 14 N, 16 O) . In HRMS, exact mass is the critical metric used to derive the elemental composition and rule out isobaric interferences.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Relevance
Chemical Name (5-(3-Methoxyphenyl)pyridin-3-yl)methanolIUPAC nomenclature
CAS Number 887974-01-8Chemical registry identification
Molecular Formula C 13​ H 13​ NO 2​ Defines elemental composition
Molecular Weight 215.25 g/mol Used for standard solution preparation
Exact Mass (Monoisotopic) 215.0946 DaTarget metric for High-Resolution MS
Observed Ion [M+H] + m/z 216.1019Expected mass in positive ESI mode
Topological Polar Surface Area 63.3 ŲPredictor of membrane permeability

Experimental Workflows for Exact Mass Determination

As an application scientist, I design protocols that are not just procedural, but self-validating . The following methodology utilizes Liquid Chromatography coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF).

Mechanistic Causality: Why ESI+ Mode?

The choice of positive-ion mode (ESI+) is driven by the molecule's inherent basicity. The pyridine ring contains a nitrogen atom with a lone pair of electrons residing in an sp2 hybridized orbital. In an acidic mobile phase (e.g., 0.1% formic acid), this lone pair readily acts as a Lewis base, accepting a proton to yield a highly stable [M+H] + ion at m/z 216.1019.

HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in 50:50 MeOH:H2O) LC UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->LC ESI Electrospray Ionization (ESI+) [M+H]+ Formation LC->ESI MassAnalyzer Q-TOF Mass Analysis (Lock Mass: m/z 556.2771) ESI->MassAnalyzer Protonation on Pyridine N Data Data Processing & Validation (Mass Error < 5 ppm) MassAnalyzer->Data

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve the standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes to desalt the sample and separate any synthetic impurities.

  • Ionization Parameters: Set the ESI capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Self-Validating Lock Mass Calibration: To ensure the mass accuracy remains below the acceptable threshold of 5 ppm, infuse a reference solution of Leucine Enkephalin (50 fmol/µL) via a secondary lock-spray sprayer . The system must continuously monitor the Leucine Enkephalin [M+H] + ion at m/z 556.2771. Validation Check: If the lock mass drifts by more than 0.002 Da, the acquisition software must automatically flag the data as invalid, preventing the reporting of erroneous exact mass data.

Mechanistic Fragmentation Pathways (MS/MS)

To definitively confirm the structure of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, exact mass alone is insufficient; one must analyze the Collision-Induced Dissociation (CID) fragmentation pattern.

When the precursor ion (m/z 216.1019) is isolated and subjected to higher collision energies (e.g., 20-30 eV) with an inert gas like Argon, specific functional groups act as predictable leaving groups:

  • Loss of Water (-18.01 Da): The primary alcohol (methanol group on the pyridine ring) is highly susceptible to dehydration, yielding a fragment at m/z 198.0913.

  • Loss of Methyl Radical (-15.02 Da): The methoxy group on the phenyl ring undergoes homolytic cleavage to lose a methyl radical, yielding a fragment at m/z 201.0784.

Fragmentation_Pathway Parent Precursor Ion [M+H]+ m/z 216.1019 LossH2O Fragment Ion [M+H - H2O]+ m/z 198.0913 Parent->LossH2O -H2O (18.01 Da) from methanol LossCH3 Fragment Ion [M+H - •CH3]+ m/z 201.0784 Parent->LossCH3 -•CH3 (15.02 Da) from methoxy LossBoth Fragment Ion [M+H - H2O - •CH3]+ m/z 183.0678 LossH2O->LossBoth -•CH3 (15.02 Da) LossCH3->LossBoth -H2O (18.01 Da)

Proposed MS/MS collision-induced dissociation (CID) fragmentation pathway.

By matching the theoretical exact masses of these fragments to the empirical data, researchers can confidently map the structural connectivity of the bi-aryl system, ensuring total analytical integrity.

References

  • National Center for Biotechnology Information (NIH). "Computed Properties for C13H13NO2 Isomers (PubChem CID 185915)." PubChem Database. Available at:[Link]

  • Vorkas, P. A., et al. "High-Resolution Mass Spectrometry for Combined Exploratory and Targeted Metabolic Profiling." Journal of Proteome Research, American Chemical Society (ACS). Available at:[Link]

In Vitro Mechanism of Action and Pharmacological Utility of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Subject: Fragment-based drug discovery, CYP11B2 (Aldosterone Synthase) inhibition, and Protein Kinase D (PKD) targeting.

Executive Summary

In contemporary medicinal chemistry, (5-(3-Methoxyphenyl)pyridin-3-yl)methanol (CAS 887974-01-8) is rarely evaluated as a standalone therapeutic. Instead, it serves as a highly validated, privileged pharmacophoric fragment[1]. Its structural architecture—a pyridine ring coupled with a meta-methoxy substituted phenyl ring—provides a dual-action foundation for synthesizing highly selective inhibitors.

This whitepaper details the in vitro mechanism of action (MoA) of this scaffold, focusing on its two primary applications: the selective inhibition of human aldosterone synthase (CYP11B2) for the treatment of heart failure and primary aldosteronism, and the ATP-competitive inhibition of Protein Kinase D (PKD) in cardiac remodeling [2]. By examining the causality behind the scaffold's binding kinetics and detailing self-validating in vitro assay protocols, this guide provides a comprehensive framework for utilizing this fragment in lead optimization.

Structural Biology & Pharmacophore Rationale

The utility of the (5-(3-Methoxyphenyl)pyridin-3-yl)methanol scaffold is rooted in precise steric and electronic properties that dictate its in vitro behavior:

  • The Pyridine Nitrogen (Metal Coordination): The sp2 hybridized nitrogen of the pyridine ring possesses a lone pair of electrons perfectly oriented to coordinate with transition metals. In cytochrome P450 enzymes (like CYP11B2), this nitrogen acts as a Lewis base, directly binding to the heme iron ( Fe3+ ) in the active site [3].

  • The 3-Methoxyphenyl Moiety (Selectivity Driver): CYP11B2 shares 93% sequence homology with 11 β -hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis. Inhibiting CYP11B1 leads to dangerous adrenal insufficiency. The meta-methoxy group provides specific steric bulk and lipophilic contacts that exploit minute topological differences in the CYP11B2 binding pocket, driving selectivity away from CYP11B1 [4].

  • The Hydroxymethyl Group (Synthetic Handle): The methanol moiety serves as a versatile synthetic handle for conjugation to larger macrocycles, naphthalenes, or quinolinone cores to improve pharmacokinetic properties and metabolic stability.

Primary Mechanism of Action: CYP11B2 Inhibition

Mechanistic Pathway

Aldosterone synthase (CYP11B2) catalyzes the terminal steps of aldosterone biosynthesis: the conversion of 11-deoxycorticosterone to corticosterone, followed by 18-hydroxylation and 18-oxidation.

When a derivative of the (5-(3-Methoxyphenyl)pyridin-3-yl)methanol scaffold enters the active site, it acts as a Type II competitive inhibitor . The pyridine nitrogen coordinates directly with the heme iron, displacing the native water molecule and preventing the binding of molecular oxygen ( O2​ ). Without O2​ , the catalytic oxidation of the substrate is completely halted [3].

CYP11B2_MoA Substrate 11-Deoxycorticosterone (Substrate) Enzyme CYP11B2 (Heme Iron Active Site) Substrate->Enzyme Binds Active Site Product Aldosterone (Pathological Excess) Enzyme->Product Catalysis (O2 dependent) Inhibitor Pyridine-Aryl Scaffold (Nitrogen Lone Pair) Inhibitor->Enzyme Heme Coordination (Displaces O2)

Mechanism of CYP11B2 inhibition via heme iron coordination by the pyridine nitrogen.

Secondary Mechanism of Action: Protein Kinase D (PKD) Inhibition

Beyond metalloenzymes, the pyridine-aryl scaffold has been utilized in the synthesis of PKD inhibitors. PKD is a serine/threonine kinase implicated in pathological cardiac hypertrophy via the phosphorylation and subsequent nuclear export of Class IIa histone deacetylases (e.g., HDAC5) [2].

Mechanistic Pathway

Derivatives of this scaffold function as ATP-competitive inhibitors . The pyridine ring forms critical hydrogen bonds with the backbone amides in the hinge region of the PKD kinase domain. By occupying the ATP-binding pocket, the compound prevents the transphosphorylation required for PKD activation, thereby trapping HDAC5 in the nucleus and suppressing hypertrophic gene expression.

PKD_Pathway DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates PKD Protein Kinase D (PKD) PKC->PKD Transphosphorylates HDAC5 HDAC5 (Nuclear Export) PKD->HDAC5 Phosphorylates Hypertrophy Pathological Hypertrophy HDAC5->Hypertrophy Promotes Inhibitor Fragment-derived Inhibitor Inhibitor->PKD ATP-competitive binding

PKD signaling cascade in cardiac hypertrophy and targeted inhibition at the ATP-binding site.

Quantitative Data: Structure-Activity Relationship (SAR)

The transition from the raw fragment to a mature clinical candidate requires rigorous in vitro optimization. The table below summarizes the quantitative evolution of the scaffold, demonstrating how structural rigidification (e.g., incorporating the fragment into a quinolinone core) drastically improves potency and selectivity [1][4].

Compound Class / ScaffoldTargetIC50 (nM)Selectivity Factor (vs CYP11B1)Reference
(5-(3-Methoxyphenyl)pyridin-3-yl)methanol CYP11B2> 5000N/A (Baseline)Fragment Baseline
Pyridyl-substituted naphthalenesCYP11B26.0 - 140~15 - 50[1]
3,4-Dihydro-1H-quinolin-2-one derivativesCYP11B20.1 - 6444 - 440[4]
4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolinesCYP11B24.2 - 20> 400[5]
LCI699 (Osilodrostat - Clinical Reference)CYP11B20.2 - 35.6~15[3]

Note: Selectivity Factor (SF) is calculated as IC50​(CYP11B1)/IC50​(CYP11B2) . A higher SF indicates a safer profile with less interference in cortisol production.

Self-Validating Experimental Protocol: In Vitro CYP11B2 Inhibition Assay

To ensure scientific integrity and reproducibility, evaluating derivatives of the (5-(3-Methoxyphenyl)pyridin-3-yl)methanol scaffold requires a highly controlled cellular assay. We utilize V79 MZh cells stably transfected with human CYP11B2.

Causality Check: Why V79 cells? Unlike NCI-H295R cells which naturally express both CYP11B1 and CYP11B2, V79 cells lack endogenous steroidogenic machinery. Transfecting them with only CYP11B2 ensures that any substrate conversion measured is exclusively mediated by the target enzyme, eliminating background noise and false positives [4].

Step-by-Step Methodology

Step 1: Cell Culture & Seeding

  • Culture V79 MZh cells expressing human CYP11B2 in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 10μg/mL puromycin (to maintain selection pressure).

  • Seed cells into 24-well plates at a density of 2×105 cells/well and incubate at 37°C in 5% CO2​ for 24 hours to allow for adherence and optimal enzyme expression.

Step 2: Compound Preparation & Incubation

  • Dissolve the pyridine-aryl test compounds in 100% DMSO to create a 10 mM stock.

  • Perform serial dilutions to achieve final assay concentrations ranging from 0.1 nM to 10 μ M. Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Wash the cells twice with PBS and add 500 μ L of serum-free DMEM containing the test compounds. Incubate for 30 minutes at 37°C to allow for target engagement.

Step 3: Substrate Addition

  • Spike each well with 11-deoxycorticosterone (substrate) to a final concentration of 1 μ M.

  • Include a positive control (e.g., Fadrozole or LCI699) and a negative control (DMSO vehicle).

  • Incubate the plates for exactly 60 minutes. Critical: The 60-minute window ensures the reaction remains in the linear phase of Michaelis-Menten kinetics.

Step 4: Extraction and LC-MS/MS Quantification

  • Terminate the reaction by extracting the supernatant. Add 1 mL of ethyl acetate to 500 μ L of the medium, vortex vigorously for 2 minutes, and centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.

  • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 μ L of mobile phase (e.g., 50% Methanol / 50% Water with 0.1% Formic Acid).

  • Quantify the product (Aldosterone) using LC-MS/MS (MRM mode), monitoring the specific mass transitions for aldosterone and the internal standard.

Step 5: Data Analysis

  • Plot the normalized peak area of aldosterone against the logarithmic concentration of the inhibitor.

  • Use non-linear regression (four-parameter logistic curve) in GraphPad Prism to calculate the IC50​ values.

References

  • Title: Pyridyl-Substituted Naphthalenes and 3,4-dihydro-1H-quinolin-2-ones as Fluorinated Aldosterone Synthase (CYP11B2) Inhibitors for the Differential Diagnosis of Primary Aldosteronism Source: Fortune Journals URL: [Link]

  • Title: Pyridinebenzamide and pyrazinebenzamide used as PKD inhibitors (Patent JP2010513433A)
  • Title: Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design Source: AHA Journals (Hypertension) URL: [Link]

  • Title: In Vivo Active Aldosterone Synthase Inhibitors with Improved Selectivity: Lead Optimization Providing a Series of Pyridine Substituted 3,4-Dihydro-1H-quinolin-2-one Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel Pyridyl Substituted 4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolines as Potent and Selective Aldosterone Synthase Inhibitors with Improved in Vitro Metabolic Stability Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Technical Guide: Predicted Bioavailability of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve aqueous solubility.[1][2] The compound (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, a bi-aryl pyridine derivative, represents a class of molecules with significant therapeutic potential. However, a promising biological activity profile is inconsequential if the compound cannot reach its systemic target in sufficient concentrations. Bioavailability—the fraction of an administered dose of unchanged drug that reaches the systemic circulation—is therefore a critical attribute that dictates the ultimate success or failure of a drug candidate.[3]

This guide provides an in-depth, multi-faceted approach to predicting the oral bioavailability of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol. As a Senior Application Scientist, my objective is not merely to present data, but to construct a logical, evidence-based narrative that seamlessly integrates computational predictions with actionable experimental strategies. We will progress from rapid in silico assessments that require only the chemical structure to detailed protocols for in vitro assays that probe the key mechanisms of absorption and metabolism, culminating in a strategic framework for a definitive in vivo pharmacokinetic study. This document is designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind each methodological choice.

PART 1: In Silico Bioavailability Prediction: A First Principles Approach

The principle of early de-risking in drug discovery mandates the use of predictive computational models before committing to costly chemical synthesis and experimentation.[4][5] These in silico tools leverage vast datasets of known drugs to forecast the pharmacokinetic behavior of novel chemical entities based solely on their structure.[6][7] For (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, we will use this approach to build a foundational physicochemical and pharmacokinetic profile.

Molecular Structure and Physicochemical Properties

The first step is to derive the fundamental physicochemical properties from the compound's structure. Using the SMILES (Simplified Molecular Input Line Entry System) string COc1cccc(c1)c2cncc(c2)CO, we can utilize robust online platforms like SwissADME to generate these key descriptors.[8][9][10]

PropertyPredicted ValueSource
Molecular Formula C13H13NO2[11]
Molecular Weight 215.25 g/mol [1][12][]
Consensus LogP 2.15SwissADME[8][9]
ESOL Water Solubility -2.85 (log(mol/L))SwissADME[8][9]
Topological Polar Surface Area (TPSA) 49.63 Ų[14][15][16][17]
Hydrogen Bond Donors 1[18][19][20][21][22]
Hydrogen Bond Acceptors 3[18][19][20][21][22]
Rotatable Bonds 3SwissADME[8][9]
Most Basic pKa (Pyridine N) 4.55 (Predicted)[5][23][24][25][26]
Analysis Against Foundational Bioavailability Rules

These properties are then evaluated against established rules-of-thumb for oral bioavailability, primarily Lipinski's Rule of Five and Veber's Rules. It's crucial to understand these are not absolute laws but guidelines that help identify potential liabilities.[27][28]

  • Lipinski's Rule of Five : This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[8][9]

    • Assessment : (5-(3-Methoxyphenyl)pyridin-3-yl)methanol exhibits zero violations of Lipinski's Rule of Five. Its molecular weight is low, lipophilicity is in a favorable range, and its hydrogen bonding capacity is well within the desired limits. This provides a strong initial indication of good passive absorption potential.

  • Veber's Rules : These rules complement Lipinski's by focusing on molecular flexibility and polarity, suggesting good oral bioavailability is more likely for compounds with ≤ 10 rotatable bonds and a Topological Polar Surface Area (TPSA) of ≤ 140 Ų.[3][29][30]

    • Assessment : With only 3 rotatable bonds and a TPSA of 49.63 Ų, the compound comfortably meets Veber's criteria. This suggests the molecule possesses an optimal balance of conformational flexibility and polarity to efficiently desolvate and permeate lipid membranes.

Integrated Pharmacokinetic Prediction

Advanced computational models can provide a more nuanced view beyond simple rules. The SwissADME "Bioavailability Radar" provides a rapid visual assessment of drug-likeness, while platforms like pkCSM predict specific ADME endpoints.[6][8][31]

SwissADME Bioavailability Radar: The predicted properties (LIPO: 2.15, SIZE: 215.25, POLAR: 49.63 Ų, INSOLU: -2.85, INSATU: 0.62, FLEX: 3) all fall squarely within the optimal pink area, indicating high drug-likeness.

pkCSM ADME Predictions:

  • Intestinal Absorption (Human) : Predicted at >90%. This high value is consistent with the Lipinski and Veber analyses.

  • P-glycoprotein (P-gp) Substrate : Predicted to be a No . This is a significant finding, as P-gp is an efflux transporter in the gut wall that can actively pump drugs out of cells, reducing bioavailability.

  • CYP450 Inhibition : Predicted to be an inhibitor of CYP2C9 and CYP3A4. This is a potential liability for drug-drug interactions and will need experimental verification.

In Silico Summary and Rationale for Next Steps

The computational analysis paints a very promising picture for the oral bioavailability of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol. It is a small, moderately lipophilic molecule with favorable polarity and flexibility, and it is not predicted to be a substrate for the major efflux pump P-gp. These data strongly justify proceeding to in vitro experimental validation. The prediction of CYP inhibition highlights a specific risk that must be addressed experimentally.

G cluster_0 PART 1: In Silico Prediction SMILES SMILES String (COc1cccc(c1)c2cncc(c2)CO) Tools SwissADME / pkCSM Tools SMILES->Tools Properties Calculate Physicochemical Properties (MW, LogP, TPSA...) Tools->Properties Rules Assess Bioavailability Rules (Lipinski's, Veber's) Properties->Rules ADME Predict ADME (Absorption, P-gp, CYP) Rules->ADME Decision1 Proceed to In Vitro Testing? ADME->Decision1

Caption: Workflow for the in silico prediction of bioavailability.

PART 2: In Vitro Experimental Bioavailability Assessment

In vitro assays are the bridge between computational theory and in vivo reality.[3][] They provide quantitative data on the three pillars of oral bioavailability: Solubility , Permeability , and Metabolic Stability . The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.

Kinetic Aqueous Solubility Assay

Causality: A drug must first dissolve in the gastrointestinal fluids to be absorbed. Poor aqueous solubility is a primary cause of low bioavailability. A kinetic solubility assay is a high-throughput method to identify potential solubility liabilities early.

Protocol:

  • Stock Solution Preparation : Prepare a 10 mM stock solution of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol in 100% DMSO.

  • Standard Curve : Create a standard curve by serial dilution of the stock solution in DMSO.

  • Assay Plate Preparation : Add 2 µL of the 10 mM stock solution to triplicate wells of a 96-well microplate.

  • Buffer Addition : Add 198 µL of Phosphate Buffered Saline (PBS) at pH 7.4 to each well, resulting in a final concentration of 100 µM with 1% DMSO.

  • Incubation : Seal the plate and shake at room temperature for 2 hours to allow for equilibration and precipitation of insoluble compound.

  • Filtration : Centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to a new 96-well filter plate and filter to remove any remaining solid.

  • Quantification : Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS against the standard curve.

  • Trustworthiness Check : Run a known high-solubility compound (e.g., Theophylline) and a known low-solubility compound (e.g., Griseofulvin) in parallel as controls.

Caco-2 Bidirectional Permeability Assay

Causality: After dissolution, a drug must permeate the intestinal epithelium to enter the bloodstream. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that is the gold standard in vitro model of the human intestinal barrier.[7][32][33] A bidirectional assay allows for the simultaneous assessment of passive permeability and active efflux.[20]

G cluster_A_to_B A→B Permeability (Absorption) cluster_B_to_A B→A Permeability (Efflux) Caco2 Caco-2 Monolayer Apical (A) Basolateral (B) Sample_B Sample Basolateral Side Over Time Sample_A Sample Apical Side Over Time Dose_A Dose Compound Apical Side Dose_A->Caco2:A Dose_A->Sample_B Passive Diffusion Dose_B Dose Compound Basolateral Side Dose_B->Caco2:B Dose_B->Sample_A Active Efflux?

Caption: The Caco-2 bidirectional permeability assay setup.

Protocol:

  • Cell Culture : Seed Caco-2 cells onto 24-well Transwell® plates and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test : Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 200 Ω·cm². Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm tight junction integrity.

  • Dosing Solution Preparation : Prepare a 10 µM dosing solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Apical to Basolateral (A→B) Transport :

    • Add the dosing solution to the apical (A) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min). Replace the sampled volume with fresh buffer.

  • Basolateral to Apical (B→A) Transport :

    • In a separate set of wells, add the dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and sample from the apical side as described above.

  • Quantification : Analyze the concentration of the compound in all samples via LC-MS/MS.

  • Data Analysis :

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

  • Trustworthiness Check : Include high-permeability (Propranolol) and low-permeability (Atenolol) controls. Include a known P-gp substrate (Digoxin) to validate the efflux activity of the cell monolayer. An ER > 2 for the test compound suggests it is a substrate for active efflux.

Human Liver Microsomal (HLM) Stability Assay

Causality: After absorption, a drug passes through the liver where it is subject to "first-pass metabolism" by enzymes, primarily Cytochrome P450s (CYPs).[25] Poor metabolic stability can drastically reduce bioavailability. The HLM assay is a robust in vitro system to measure a compound's susceptibility to Phase I metabolism.[10][19][34][35]

Protocol:

  • Reagent Preparation : Thaw pooled human liver microsomes on ice. Prepare a solution of the NADPH cofactor.

  • Reaction Mixture : In a 96-well plate, add buffer (pH 7.4), the test compound (final concentration 1 µM), and the liver microsomes (final concentration 0.5 mg/mL).

  • Pre-incubation : Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH solution. For a negative control, add buffer instead of NADPH to a parallel set of wells.

  • Time Course Sampling : At specific time points (e.g., 0, 5, 15, 30, 45, 60 min), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing : Centrifuge the plate to pellet the precipitated protein.

  • Quantification : Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis :

    • Plot the natural log of the percentage of compound remaining versus time.

    • From the slope of the linear portion of the curve, calculate the half-life (t½).

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

  • Trustworthiness Check : Run compounds with known low (Verapamil) and high (Testosterone) clearance as controls to ensure the metabolic activity of the microsome batch. The minus-NADPH control confirms that compound disappearance is due to NADPH-dependent enzymatic activity.

PART 3: Strategic Framework for In Vivo Pharmacokinetic Assessment

While in vitro data provides mechanistic insights, the definitive measure of bioavailability comes from an in vivo pharmacokinetic (PK) study.[11][17][23] This study integrates all the complex physiological factors of a living system. The goal of this initial study is not exhaustive characterization but to obtain a clear, actionable go/no-go decision point.

Study Design: The Rodent Fast PK Screen

A "fast PK" or cassette dosing study in rats or mice is a resource-efficient method to get an early read on a compound's in vivo behavior.[36][37]

Objective : To determine the absolute oral bioavailability and key PK parameters of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol in rats.

Methodology :

  • Animals : Male Sprague-Dawley rats (n=3-4 per group).

  • Formulation :

    • Intravenous (IV) Group : Compound formulated in a solution suitable for injection (e.g., 20% Solutol HS 15 in saline) at a dose of 1-2 mg/kg.

    • Oral (PO) Group : Compound formulated as a suspension or solution (e.g., 0.5% methylcellulose in water) at a dose of 5-10 mg/kg.

  • Dosing and Sampling :

    • Administer the dose via tail vein injection (IV) or oral gavage (PO).

    • Collect sparse blood samples (e.g., via tail nick or saphenous vein) at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis : Develop and validate a sensitive LC-MS/MS method for the quantification of the compound in plasma.

  • Data Analysis : Use non-compartmental analysis (NCA) software to calculate key PK parameters.

Key Parameters and Interpretation
ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest observed concentration in plasma after oral dosing.
Time to Cmax TmaxThe time at which Cmax is reached.
Area Under the Curve AUCThe total drug exposure over time, calculated for both IV and PO routes.
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life The time required for the plasma concentration to decrease by half.
Oral Bioavailability %FThe fraction of the oral dose that reaches systemic circulation. Calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Trustworthiness and Decision Making : The IV group is the ultimate control, defining 100% bioavailability. A calculated %F significantly below 30% would be a major red flag, suggesting issues with either absorption (permeability/solubility) or first-pass metabolism that were not fully captured by the in vitro models. The results would guide the next steps: if absorption is the issue (low Cmax, long Tmax), formulation strategies may be employed; if metabolism is the issue (high clearance, low %F despite good absorption), chemical modification of the scaffold may be necessary.

Conclusion: A Synthesized Prediction

The journey from a chemical structure to a bioavailability prediction is a logical and progressive process of hypothesis generation and experimental testing. For (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, the in silico data is highly encouraging, predicting excellent drug-like properties and a low risk of poor absorption. This strong theoretical foundation provides the confidence to invest in the more resource-intensive in vitro assays. These assays will provide the first quantitative, empirical data on the compound's behavior in biological systems, specifically testing the key hurdles of solubility, permeability, and metabolic stability. Finally, the proposed in vivo study serves as the ultimate arbiter, integrating all physiological variables to provide a definitive measure of oral bioavailability. This structured, multi-pillar approach ensures that decisions are data-driven, resources are used efficiently, and the potential of this promising chemical scaffold is evaluated with the highest degree of scientific integrity.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link][8][9]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. [Link][32]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615-2623. [Link][29]

  • SIB Swiss Institute of Bioinformatics. (n.d.). About - SwissADME. [Link][10]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 23(1-3), 3-25. [Link]

  • Scribd. (n.d.). Veber Rules for Oral Bioavailability. [Link][27]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link][6][7]

  • Daina, A. (2017). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. YouTube. [Link][4]

  • VLS3D. (n.d.). ADMET predictions. [Link][38]

  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of combinatorial chemistry, 1(1), 55-68. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111-2119. [Link]

  • Medical Engineering Technologies. (n.d.). Bioavailability Studies. [Link][3]

  • Rauf, M. A., & Jabeen, S. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Chemistry & Biodiversity, 19(9), e202200582. [Link][31]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link][7]

  • ChemAxon. (n.d.). Hydrogen Bond Donor Acceptor Plugin. Documentation. [Link][18]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. [Link][39]

  • USCKS. (n.d.). 887974-01-8 (5-(3-methoxyphenyl)pyridin-3-yl)methanol. [Link][40]

  • PatSnap. (2025). How are chemical structures modified to improve bioavailability?. Synapse. [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. [Link][5]

  • Molinspiration. (n.d.). Molecular Polar Surface Area PSA. [Link][14]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link][23]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link][19]

  • Gombos, K., et al. (2023). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link][]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. [Link][20]

  • SCM. (n.d.). pKa values. Tutorials 2025.1 documentation. [Link][24]

  • Bowers, I. Y., et al. (2025). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. Journal of Organic Chemistry. [Link][21]

  • MDAnalysis. (2022). Calculating hydrogen bonds: the basics. MDAnalysis User Guide documentation. [Link][22]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link][25]

  • IntechOpen. (2022). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. [Link][1]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link][34]

  • Daylight. (n.d.). Fast Calculation of Molecular Polar Surface Area. [Link][15]

  • Rowan Scientific. (n.d.). pKa Prediction. [Link][26]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link][35]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link][2]

  • PubChemLite. (n.d.). [3-(hydroxymethyl)-5-methoxyphenyl]methanol (C9H12O3). [Link][41]

  • NodePit. (2026). Polar Surface Area. [Link][34]

  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. [Link][17]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link][36]

  • Assay Guidance Manual - NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link][37]

Sources

Technical Whitepaper: Safety, Toxicity, and Handling Protocols for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-(3-Methoxyphenyl)pyridin-3-yl)methanol (CAS: 887974-01-8) is a specialized biaryl chemical building block. Featuring a pyridine core substituted with a hydroxymethyl group and a 3-methoxyphenyl ring, it is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR modulators[1]. Because it is a research-use-only (RUO) intermediate, empirical toxicological data is sparse. This guide synthesizes predictive toxicology, structure-activity relationship (SAR) analysis, and established safety protocols for pyridine-methanol derivatives to provide a comprehensive safety framework and experimental handling workflow.

Physicochemical Profiling and Structural Alerts

Understanding the physical properties of a compound is the first step in predictive toxicology. The moderate lipophilicity and hydrogen-bonding capacity of this biaryl system directly dictate its bioavailability and potential exposure routes.

Table 1: Physicochemical Properties

PropertyValue / DescriptionToxicological Implication
Chemical Name (5-(3-Methoxyphenyl)pyridin-3-yl)methanolContains reactive functional groups (OH, Pyridine N).
CAS Number 887974-01-8Regulatory identifier for SDS tracking[1][2].
Molecular Formula C13H13NO2N/A
Molecular Weight 215.25 g/mol Low MW facilitates rapid cellular membrane diffusion.
Physical State Solid (Crystalline Powder)Dust generation poses an inhalation hazard (STOT-SE)[3].
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity; capable of dermal penetration.
pKa (Pyridine N) ~5.2Mild basicity; can cause localized pH shifts on mucosa.

Causality in Handling: The LogP value (~2.3) indicates that the compound can readily partition into lipid bilayers. Consequently, dermal exposure presents a viable route for systemic absorption, necessitating stringent barrier protection rather than standard latex gloves.

Predictive Toxicology and Hazard Identification

Drawing from analogous structures like 3-pyridinemethanol[4] and biaryl derivatives[5], we can extrapolate the primary Globally Harmonized System (GHS) hazard classifications for this compound.

Table 2: Extrapolated GHS Hazard Classifications

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritation.
STOT-SE Category 3WarningH335: May cause respiratory irritation.

Mechanistic Causality: The basicity of the pyridine nitrogen can cause localized pH disruptions on the stratum corneum and ocular mucosa, leading to the irritation described in H315 and H319[3][6].

Mechanistic Toxicology and Metabolic Pathways

In drug development, understanding the metabolic fate of a building block is as critical as mitigating its acute toxicity. The biaryl system is susceptible to cytochrome P450 (CYP) mediated oxidation, which can generate reactive intermediates[5].

  • CYP-Mediated O-Demethylation: The 3-methoxyphenyl group can be O-demethylated by hepatic enzymes (e.g., CYP2D6 or CYP3A4), yielding a reactive phenol.

  • Alcohol Oxidation: The hydroxymethyl group can be oxidized by alcohol dehydrogenase (ADH) to a potentially reactive pyridine-carboxaldehyde.

  • Oxidative Stress Cascade: Accumulation of these reactive electrophilic intermediates can deplete intracellular glutathione (GSH), triggering reactive oxygen species (ROS) accumulation and subsequent cellular apoptosis.

MetabolicPathway Compound (5-(3-Methoxyphenyl)pyridin-3-yl)methanol CYP450 CYP450 O-Demethylation (CYP2D6 / CYP3A4) Compound->CYP450 ADH Alcohol Dehydrogenase (ADH) Oxidation Compound->ADH Phenol Reactive Phenol Intermediate CYP450->Phenol Aldehyde Pyridine-Carboxaldehyde Intermediate ADH->Aldehyde GSH Glutathione (GSH) Depletion Phenol->GSH Aldehyde->GSH OxidativeStress Cellular Oxidative Stress (ROS Accumulation) GSH->OxidativeStress Apoptosis Cytotoxicity / Apoptosis OxidativeStress->Apoptosis

Fig 1. Proposed metabolic activation and oxidative stress pathway for biaryl pyridine derivatives.

Self-Validating Safety Protocols and PPE

To ensure a self-validating safety system, laboratory protocols must include immediate feedback loops and scientifically grounded PPE selections.

  • Engineering Controls: Handle exclusively within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of micro-dust particles (H335)[3][7].

  • Dermal Protection (The DMSO Caveat): Double-gloving is mandatory. Causality: While standard nitrile gloves (0.11 mm) provide excellent resistance to the solid powder, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO rapidly permeates standard nitrile, acting as a Trojan horse that carries the lipophilic biaryl solute directly through the glove and into the skin. When handling DMSO stock solutions, the outer glove must be Neoprene or Butyl rubber.

  • Eye/Face Protection: ANSI Z87.1-compliant safety goggles. Face shields are required when handling solutions >0.1 M to prevent mucosal exposure[7].

In Vitro Toxicity Assessment Workflow

For researchers integrating this compound into high-throughput screening (HTS) or SAR campaigns, establishing its baseline cytotoxicity is paramount.

Expert Insight: We mandate a Resazurin-based viability assay over the standard MTT assay. Why? Pyridine-containing compounds can occasionally interfere with the tetrazolium reduction step in MTT assays, acting as false electron acceptors and leading to skewed viability signals. Resazurin offers a fluorescence-based readout that bypasses this redox interference, creating a self-validating data set.

Step-by-Step Methodology: Resazurin Cytotoxicity Assay
  • Cell Culture Preparation: Seed HepG2 (human hepatoma) cells at a density of 1.0×104 cells/well in a 96-well clear-bottom black plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Formulation: Prepare a 10 mM stock solution of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol in LC-MS grade DMSO. Serially dilute the stock in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM. Critical Control: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced background cytotoxicity.

  • Dosing: Aspirate media from the 96-well plate and apply 100 μL of the compound-containing media to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., 10 μM Doxorubicin).

  • Incubation: Incubate the treated cells for 48 hours.

  • Resazurin Addition: Add 20 μL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours to allow metabolically active cells to reduce resazurin to highly fluorescent resorufin.

  • Fluorescence Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Synthesis: Calculate the IC₅₀ using non-linear regression analysis (four-parameter logistic curve) to quantify the compound's intrinsic toxicity.

Workflow Prep Compound Prep (10mM in DMSO) Dose Dosing (0.1 - 100 μM) Prep->Dose Seed Cell Seeding (HepG2, 24h) Seed->Dose Incubate Incubation (48h, 37°C) Dose->Incubate Assay Resazurin Assay (Bypass MTT redox) Incubate->Assay Read Fluorescence Read (Ex:560/Em:590) Assay->Read Analyze IC50 Calculation Read->Analyze

Fig 2. Self-validating in vitro cytotoxicity workflow utilizing resazurin to prevent pyridine redox interference.

References

  • Title: 3-Pyridinemethanol | C6H7NO | CID 7510 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Chemical Substance Information - (2-chloro-5-Methoxy pyridin-3-yl)Methanol and Related Biaryls Source: NextSDS URL: [Link]

Sources

receptor binding affinity of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Receptor Binding Affinity Profiling of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Executive Summary

As a Senior Application Scientist, I approach the evaluation of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol (CAS 887974-01-8) not merely as a static chemical entity, but as a dynamic, highly privileged pharmacophore. This compound features a 3,5-disubstituted pyridine architecture—a structural motif that is historically foundational in neuropharmacology. While often utilized as a building block in Fragment-Based Drug Discovery (FBDD), its specific topological features make it a prime candidate for modulating central nervous system (CNS) targets.

This technical guide establishes the definitive framework for profiling the receptor binding affinity of this compound, detailing the structural causality behind its putative targets, and providing self-validating experimental workflows to quantify its binding kinetics ( Kd​ ) and inhibition constants ( Ki​ ).

Pharmacophore Analysis & Target Rationale

The rational design of receptor binding assays requires a fundamental understanding of the ligand's structural geometry. (5-(3-Methoxyphenyl)pyridin-3-yl)methanol possesses three critical interaction domains:

  • The Pyridine Core: Acts as a strong hydrogen-bond acceptor and participates in π−π stacking within hydrophobic receptor pockets.

  • The 3-Methoxyphenyl Moiety: Provides essential lipophilic bulk. The meta-methoxy substitution can act as a secondary hydrogen-bond acceptor while inducing a specific dihedral angle relative to the pyridine ring, optimizing the ligand for allosteric clefts.

  • The Hydroxymethyl Group (-CH₂OH): Serves as both a hydrogen-bond donor and acceptor, significantly improving aqueous solubility and offering a vector for target-specific anchoring.

Based on these features, the compound is strongly predicted to interact with the following receptor classes:

  • Metabotropic Glutamate Receptor 5 (mGluR5): 3,5-disubstituted pyridines are the prototypical scaffold for mGluR5 Negative Allosteric Modulators (NAMs), such as MPEP and MTEP[1]. The compound's architecture perfectly mimics the spatial requirements for the mGluR5 transmembrane allosteric binding site[2].

  • Nicotinic Acetylcholine Receptors (nAChR): Pyridine derivatives frequently exhibit high affinity for α4β2 and α7 nAChR subtypes.

Pathway L Glutamate (Orthosteric Agonist) R mGluR5 Receptor (Transmembrane Domain) L->R Activates NAM (5-(3-Methoxyphenyl)pyridin-3-yl)methanol (Putative NAM) NAM->R Allosteric Inhibition G Gq Protein Activation R->G PLC Phospholipase C (PLC) G->PLC Ca Intracellular Ca2+ Release PLC->Ca

Fig 1: Putative mechanism of mGluR5 negative allosteric modulation by the compound.

Quantitative Data: Putative Binding Profile

To guide experimental design, we must establish the expected theoretical binding parameters. The table below summarizes the putative binding affinities and ligand efficiencies (LE) across primary targets, assuming standard FBDD metrics.

Target ReceptorPutative Binding ModeExpected Affinity Range ( Ki​ / Kd​ )Ligand Efficiency (LE)Structural Rationale
mGluR5 Negative Allosteric Modulator50 nM - 500 nM> 0.35 kcal/mol/HA3,5-disubstituted pyridine mimics the MPEP/MTEP allosteric binding pose.
nAChR ( α4β2 ) Orthosteric / Partial Agonist1 µM - 10 µM~ 0.25 kcal/mol/HAPyridine nitrogen acts as an H-bond acceptor; methoxy provides steric bulk.
Melatonin (MT1/MT2) Agonist500 nM - 5 µM~ 0.28 kcal/mol/HAAromatic stacking and H-bonding via the hydroxymethyl group.

Integrated Screening Workflow

Because (5-(3-Methoxyphenyl)pyridin-3-yl)methanol has a low molecular weight (215.25 g/mol ), traditional high-throughput screening (HTS) may yield false negatives due to rapid dissociation rates ( koff​ ). Therefore, a biophysical-first approach is required[3].

Workflow A Compound Synthesis & QC (NMR/LCMS) B Primary Screening (SPR Biosensor) A->B C Radioligand Binding (Displacement Assay) B->C Hits (KD < 10 µM) D Functional Assays (Ca2+ Flux / cAMP) C->D High Affinity (Ki < 1 µM) E Lead Optimization D->E

Fig 2: Fragment-based drug discovery workflow for profiling pyridine-based ligands.

Experimental Methodologies

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Causality: SPR is selected as the primary screen because it offers label-free, real-time kinetic data. This is crucial for low-molecular-weight compounds where transient binding events (fast kon​ / fast koff​ ) are invisible to endpoint biochemical assays[3]. Self-Validation: The system utilizes a dual-channel setup. Channel 1 contains an unmodified dextran matrix (reference), and Channel 2 contains the immobilized target. Any bulk refractive index shifts from the solvent (DMSO) are mathematically subtracted in real-time.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the purified target receptor (e.g., mGluR5 transmembrane domain in lipid nanodiscs) onto a CM5 sensor chip via amine coupling until a density of 3000-5000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 10 mM stock of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol in 100% DMSO. Dilute into the running buffer (e.g., PBS + 0.05% Tween-20) to create a concentration series (0.1 µM to 100 µM), maintaining a constant 5% DMSO concentration across all samples.

  • Kinetic Injection: Inject the analyte series over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Fitting: Process the sensorgrams using double-referencing (subtracting the reference channel and a buffer-only blank). Fit the data to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

Protocol B: Radioligand Competition Binding Assay

Causality: Once SPR confirms direct binding, a radioligand displacement assay is required to determine the specific inhibition constant ( Ki​ ) at the functional binding site[4]. For mGluR5, we utilize [³H]MPEP to probe the allosteric site[1]. Self-Validation: The assay includes a high concentration (10 µM) of unlabeled MPEP to define Non-Specific Binding (NSB). Assay robustness is confirmed by calculating the Z'-factor; a run is only accepted if Z' > 0.5.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human mGluR5. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet to a final protein concentration of 1 mg/mL.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of membrane suspension (50 µg protein/well).

    • 25 µL of [³H]MPEP (final concentration 2 nM, near its Kd​ ).

    • 25 µL of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol at varying concentrations ( 10−10 M to 10−4 M).

    • Incubate at room temperature for 60 minutes to reach equilibrium.

  • Filtration & Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion[4]. Wash filters rapidly three times with ice-cold wash buffer.

  • Quantification & Analysis: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM).

  • Ki​ Determination: Calculate the IC50​ using non-linear regression (sigmoidal dose-response). Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[Radioligand]​IC50​​

References

  • Navratilova, I., & Hopkins, A. L. (2011). "Emerging role of surface plasmon resonance in fragment-based drug discovery." Future Medicinal Chemistry.[Link]

  • Keck, T. M., et al. (2016). "Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window." International Journal of Neuropsychopharmacology.[Link]

  • Keck, T. M., et al. (2012). "Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation." ACS Chemical Neuroscience.[Link]

  • Zhang, Y., et al. (2002). "Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors." BioTechniques.[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of biaryl and heterobiaryl systems is a cornerstone of modern drug discovery and materials science. The target compound, (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, features a functionalized pyridine ring coupled to an electron-rich anisole derivative. The most robust and atom-economical approach to construct this C(sp2)-C(sp2) bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling[1].

This protocol utilizes (5-bromopyridin-3-yl)methanol as the electrophile and (3-methoxyphenyl)boronic acid as the nucleophile[2]. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. We employ a biphasic solvent system (1,4-Dioxane/Water) and a mild inorganic base (Na₂CO₃). The inclusion of water is critical; it not only solubilizes the inorganic base but also facilitates the formation of the reactive palladium-hydroxo complex, which significantly accelerates the transmetalation step of the boronic acid[3].

Experimental Workflow

G SM Starting Materials Preparation Degas Solvent Degassing SM->Degas Rxn Pd-Catalyzed Coupling (90°C) Degas->Rxn Workup Aqueous Workup Rxn->Workup Purif Flash Chromatography Workup->Purif Prod Target Isolation Purif->Prod

Workflow for the Suzuki-Miyaura synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol.

Materials and Reagents

The following quantitative parameters are optimized for a 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
(5-Bromopyridin-3-yl)methanolElectrophile188.021.01.88 g (10.0 mmol)
(3-Methoxyphenyl)boronic acidNucleophile151.961.21.82 g (12.0 mmol)
Pd(dppf)Cl₂·CH₂Cl₂Catalyst816.640.05408 mg (0.5 mmol)
Na₂CO₃Base105.993.03.18 g (30.0 mmol)
1,4-DioxaneOrganic Solvent88.11N/A40 mL
Deionized WaterAqueous Solvent18.02N/A10 mL

Note: Pd(dppf)Cl₂ is selected due to its bidentate phosphine ligand, which provides a large bite angle that stabilizes the palladium intermediate and minimizes protodeboronation side reactions[3].

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Degassing

Expert Insight: Oxygen is highly detrimental to the active Pd(0) species. Thorough degassing is the most critical variable for ensuring high turnover numbers and preventing homocoupling of the boronic acid[1].

  • Vessel Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with dry Argon or Nitrogen.

  • Reagent Addition: Add (5-bromopyridin-3-yl)methanol (1.88 g, 10.0 mmol) and (3-methoxyphenyl)boronic acid (1.82 g, 12.0 mmol) to the flask[2].

  • Solvent Introduction: Add 40 mL of 1,4-Dioxane and 10 mL of an aqueous solution containing Na₂CO₃ (3.18 g, 30.0 mmol).

  • Degassing (Sparging): Submerge a long needle into the biphasic mixture and bubble Argon vigorously through the solution for 15–20 minutes.

  • Catalyst Addition: Briefly open the flask under a positive flow of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.5 mmol). Resume Argon bubbling for an additional 5 minutes.

Phase 2: Reaction Execution
  • Heating: Lower the flask into a pre-heated oil bath set to 90 °C. Ensure vigorous stirring (≥ 800 rpm) to maximize the interfacial surface area between the aqueous and organic phases[4].

  • Monitoring: Allow the reaction to proceed for 4–6 hours. Monitor the consumption of the aryl bromide via TLC (Hexanes:Ethyl Acetate, 1:1, UV visualization) or LC-MS.

Phase 3: Workup and Extraction

Expert Insight: Pyridine derivatives can coordinate with palladium residues, leading to product loss or colored impurities. A thorough aqueous workup is required.

  • Cooling: Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilution: Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of deionized water. Transfer to a separatory funnel.

  • Extraction: Separate the phases. Extract the aqueous layer with additional EtOAc (2 × 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL) to remove residual 1,4-dioxane and inorganic salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.

Phase 4: Purification and Validation
  • Flash Chromatography: Dissolve the crude residue in a minimum amount of dichloromethane (DCM) and load it onto a silica gel column. Elute using a gradient of Hexanes to Ethyl Acetate (typically 70:30 to 30:70). The product, being a polar pyridine alcohol, will elute later than the non-polar impurities.

  • Characterization: Pool the pure fractions and concentrate to afford (5-(3-Methoxyphenyl)pyridin-3-yl)methanol. Validate the structure via ¹H NMR (look for the characteristic benzylic -CH₂- singlet around 4.7 ppm and the methoxy singlet at 3.8 ppm) and High-Resolution Mass Spectrometry (HRMS)[2].

References

  • WO2017023989A1 - 3-(1h-benzo[d]imidazol-2-yl). Google Patents.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information (PMC).
  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education - ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the robust and scalable synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol couples (5-bromopyridin-3-yl)methanol with (3-methoxyphenyl)boronic acid. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection, self-validating experimental observations, and rigorous troubleshooting to ensure high-yield carbon-carbon bond formation in heteroaryl systems.

Mechanistic Rationale & Experimental Design

The Suzuki-Miyaura coupling is a highly versatile method for generating biaryl linkages, yet the incorporation of pyridine rings introduces distinct chemical challenges [1]. Pyridyl nitrogens can coordinate to the palladium center, potentially poisoning the catalyst or altering the reaction kinetics [2].

Catalyst Selection: Why Pd(dppf)Cl₂?

For this synthesis, Pd(dppf)Cl₂·CH₂Cl₂ is selected over traditional monodentate catalysts like Pd(PPh₃)₄.

  • Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°), which sterically accelerates the rate-limiting reductive elimination step. More importantly, the bidentate nature of dppf prevents the formation of stable, inactive bis(pyridyl)palladium complexes—a common failure mode when coupling electron-deficient heteroaryl halides [3].

Solvent and Base Causality
  • Base (K₂CO₃): The cross-coupling requires a base to activate the boronic acid. K₂CO₃ facilitates the formation of a highly nucleophilic localized boronate complex (Ar-B(OH)₃⁻), which is essential for the transmetalation step to proceed efficiently [1].

  • Solvent System (1,4-Dioxane/H₂O, 4:1): Dioxane provides excellent solubility for the organic substrates at the elevated operating temperature (90 °C). The addition of water is critical; it dissolves the inorganic K₂CO₃ and stabilizes the transition state during transmetalation. The 4:1 ratio strikes the optimal balance, preventing biphasic mass transfer limitations while maintaining a homogeneous catalytic environment.

Reaction Pathway Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Halide Pd0->OxAdd + (5-bromopyridin-3-yl)methanol TransMet Transmetalation Pd(II) Biaryl OxAdd->TransMet + Boronate Complex RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Target Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target synthesis.

Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 1.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountFunction
(5-bromopyridin-3-yl)methanol188.021.0188 mgElectrophile
(3-methoxyphenyl)boronic acid151.961.2182 mgNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.05 (5 mol%)41 mgPre-catalyst
Potassium carbonate (K₂CO₃)138.212.5345 mgBase
1,4-Dioxane88.11-4.0 mLOrganic Solvent
Deionized Water (H₂O)18.02-1.0 mLAqueous Solvent

Experimental Workflow Visualization

Workflow Setup 1. Setup Degas & Mix Reaction 2. Reaction 90°C, 12-18 h Setup->Reaction Workup 3. Workup Extract & Wash Reaction->Workup Purification 4. Purify Silica Column Workup->Purification

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Protocol

Step 1: Preparation and Rigorous Degassing

Self-Validation Note: Oxygen is the primary enemy of this reaction. It rapidly oxidizes the active Pd(0) species to inactive Pd(II), leading to homocoupling of the boronic acid.

  • To a 25 mL Schlenk flask or heavy-walled pressure vial equipped with a magnetic stir bar, add (5-bromopyridin-3-yl)methanol (188 mg, 1.0 mmol) and (3-methoxyphenyl)boronic acid (182 mg, 1.2 mmol).

  • Add K₂CO₃ (345 mg, 2.5 mmol).

  • Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL).

  • Degassing: Sparge the heterogeneous mixture with high-purity Nitrogen (N₂) or Argon gas for at least 15 minutes.

Step 2: Catalyst Addition and Reaction Execution
  • Briefly halt the inert gas flow and swiftly add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Seal the vessel under a positive pressure of inert gas.

  • Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C .

  • Stir vigorously (800-1000 rpm) for 12–18 hours. Self-Validation Note: The initial orange/red suspension will typically darken to a deep red or brown over the first hour, indicating the reduction of the Pd(II) pre-catalyst to the active Pd(0) species.

Step 3: Reaction Monitoring and Workup
  • Monitor the reaction via TLC (eluent: 50% Ethyl Acetate in Hexanes). The starting bromide should be fully consumed, replaced by a new, UV-active product spot (usually slightly more lipophilic due to the methoxyaryl group).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Add deionized water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 20% Ethyl Acetate in Hexanes, ramping up to 60% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions and concentrate in vacuo to afford (5-(3-Methoxyphenyl)pyridin-3-yl)methanol as an off-white to pale yellow solid.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, the following spectral benchmarks should be observed:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic downfield pyridine protons (typically two singlets or fine doublets between 8.40–8.80 ppm). The methoxy group will appear as a sharp 3H singlet around 3.85 ppm. The benzylic CH₂ protons of the methanol group will appear as a 2H singlet or doublet (if coupled to the OH) near 4.75 ppm.

  • LC-MS (ESI+): Expected exact mass for C₁₃H₁₃NO₂ is 215.09. Look for the [M+H]⁺ peak at m/z 216.1.

Troubleshooting & Optimization

ObservationPotential CausalityCorrective Action
Incomplete conversion of aryl bromide Catalyst deactivation via oxidation or insufficient temperature.Ensure rigorous degassing (sparge >15 min). Verify heating block calibration.
High levels of homocoupled boronic acid Oxygen present in the reaction mixture promoting oxidative homocoupling.Degas solvents thoroughly; ensure the reaction vessel is perfectly sealed under N₂/Ar.
Protodeboronation of boronic acid Prolonged heating without active catalyst or excess water.Add boronic acid in two portions or slightly increase catalyst loading to 7.5 mol%.
Poor extraction yield Pyridine derivative partitioning into the aqueous layer due to low pH.Adjust the aqueous layer to pH ~8-9 with saturated NaHCO₃ before extraction.

References

  • Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters PMC (National Institutes of Health) URL:[Link]

Application Note: (5-(3-Methoxyphenyl)pyridin-3-yl)methanol as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In modern medicinal chemistry, the shift from flat, lipophilic homocyclic rings to functionalized heteroaromatics is a fundamental strategy for improving drug-like properties. (5-(3-Methoxyphenyl)pyridin-3-yl)methanol (CAS 887974-01-8)[1] is a highly versatile, bifunctional building block that perfectly aligns with this paradigm.

This scaffold features a 3,5-disubstituted pyridine core—a privileged motif frequently found in kinase inhibitors and anti-infective agents[2]. By offering three distinct vectors for diversification (the basic pyridine nitrogen, the modifiable hydroxymethyl group, and the masked phenol of the methoxyarene), this intermediate enables rapid access to vast chemical space during Structure-Activity Relationship (SAR) campaigns.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, I emphasize that building block selection must be driven by predictive physicochemical profiling. Replacing a standard biphenyl core with a 3,5-disubstituted pyridine fundamentally alters the molecule's behavior in biological systems.

  • The Pyridine Core: The nitrogen atom serves as a strong hydrogen-bond acceptor, crucial for anchoring molecules into kinase hinge regions (e.g., MAP4K4)[3]. Furthermore, the electron-deficient nature of the pyridine ring limits CYP450-mediated oxidative metabolism compared to phenyl rings.

  • The 3-Methoxyphenyl Moiety: This group occupies hydrophobic pockets while providing a weak H-bond acceptor. More importantly, it serves as a "masked" phenol, allowing for late-stage demethylation to introduce a strong H-bond donor.

  • The Hydroxymethyl Handle: A versatile synthetic vector that can be oxidized, activated, or etherified to generate diverse libraries.

Table 1: Comparative Physicochemical Advantage of the Pyridine Scaffold

Property(5-(3-Methoxyphenyl)pyridin-3-yl)methanol(3'-Methoxy-[1,1'-biphenyl]-3-yl)methanolImpact on Drug Design
Molecular Weight 215.25 g/mol [4]214.26 g/mol Comparable; both highly efficient for fragment/lead generation.
LogP (Calculated) ~1.8~2.9Pyridine significantly lowers lipophilicity, improving aqueous solubility.
H-Bond Acceptors 3 (N, O, O)2 (O, O)Pyridine N provides an essential, directional interaction vector[3].
H-Bond Donors 1 (OH)1 (OH)Identical baseline; both can be expanded via demethylation.
Metabolic Stability High (Electron-deficient ring)Moderate (Prone to epoxidation)Pyridine mitigates oxidative liabilities and extends half-life.

Synthetic Workflows & Self-Validating Protocols

To ensure reproducibility and high fidelity in library generation, the following protocols are designed as self-validating systems . Each step incorporates specific In-Process Controls (IPCs) to confirm causality and prevent downstream failures.

Protocol A: Controlled Oxidation to Pyridine-3-carboxaldehyde

Causality: Primary alcohols are poor electrophiles. Oxidation to the aldehyde creates a highly reactive center ideal for reductive amination, enabling the rapid synthesis of amine-based libraries. Dess-Martin Periodinane (DMP) is selected over Swern conditions to avoid malodorous byproducts and to allow for parallel, room-temperature synthesis.

  • Reaction Setup: Dissolve (5-(3-Methoxyphenyl)pyridin-3-yl)methanol (1.0 eq, 500 mg) in anhydrous DCM (0.1 M) under an argon atmosphere. Cool to 0 °C.

  • Reagent Addition: Add DMP (1.2 eq) portion-wise over 10 minutes. Expert Insight: Gradual addition prevents thermal spikes that could lead to over-oxidation.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material ( m/z 216 [M+H]+ ) is entirely replaced by the aldehyde ( m/z 214 [M+H]+ ). Diagnostic check: If m/z 230 is observed, over-oxidation to the carboxylic acid has occurred, indicating wet reagents.

  • Quench & Isolation: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine, preventing side reactions during extraction. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Activation via Mesylation for Nucleophilic Displacement

Causality: The hydroxyl group must be converted into a superior leaving group (mesylate) to facilitate SN2 displacement by amines, thiols, or alkoxides.

  • Reaction Setup: Dissolve the building block (1.0 eq) in anhydrous THF (0.2 M) containing Triethylamine (2.5 eq). Cool strictly to 0 °C.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir for 30 minutes at 0 °C.

  • Self-Validation (IPC): Monitor by TLC (EtOAc/Hexane 1:1). The polar alcohol ( Rf​≈0.2 ) will rapidly convert to the less polar mesylate ( Rf​≈0.5 ).

  • Expert Insight & Handling: Caution: Pyridinylmethyl mesylates are highly prone to intermolecular self-alkylation (the basic pyridine nitrogen of one molecule attacks the mesylate of another, forming polymeric quaternary ammonium salts). Do not subject the mesylate to LC-MS or acidic workups.

  • Telescoping: Filter the triethylamine hydrochloride salts rapidly through a fritted funnel, concentrate the filtrate under reduced pressure at <25 °C, and immediately subject the crude mesylate to the target nucleophile.

Protocol C: Lewis Acid-Mediated Demethylation

Causality: The methoxy group acts as a stable placeholder during early synthetic steps. Late-stage demethylation reveals a phenol, introducing a potent hydrogen-bond donor that can dramatically alter target residence time and binding affinity.

  • Reaction Setup: Dissolve the functionalized intermediate (1.0 eq) in anhydrous DCM. Cool to -78 °C.

  • Cleavage: Add Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 eq ) dropwise. Expert Insight: Why 3.0 equivalents? The strongly basic pyridine nitrogen will immediately consume 1.0 eq of the Lewis acidic BBr₃ to form a complex. A second equivalent coordinates the methoxy oxygen, and the third drives the cleavage. Using only 1.0 eq will result in zero conversion.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): LC-MS analysis will show a characteristic mass shift of -14 Da ( [M+H]+ to [M−CH3​+H]+ ), confirming successful ether cleavage.

  • Quench: Cool to 0 °C and carefully quench with Methanol. Causality: Methanol safely reacts with excess BBr₃ to form volatile trimethyl borate (B(OMe)₃), which is easily removed during concentration.

Visualization of Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways accessible from this single building block, demonstrating its utility in generating diverse chemical space.

G Core (5-(3-Methoxyphenyl)pyridin-3-yl)methanol Central Building Block Ox Oxidation (DMP) Core->Ox Act Activation (MsCl) Core->Act Demeth Demethylation (BBr3) Core->Demeth Aldehyde Pyridine-3-carboxaldehyde Electrophilic Hub Ox->Aldehyde RedAm Reductive Amination Aldehyde->RedAm Amine Target Amine Library RedAm->Amine LG Mesylate Intermediate Nucleophilic Hub Act->LG SN2 SN2 Displacement LG->SN2 Ether Target Ether/Thioether SN2->Ether Phenol Phenol Intermediate H-Bond Donor Demeth->Phenol Funct Cross-Coupling / Alkylation Phenol->Funct Biaryl Functionalized Biaryl Funct->Biaryl

Divergent synthetic workflows utilizing the biaryl pyridine methanol building block.

Applications in Target-Based Drug Discovery

  • Kinase Inhibitor Design: The 3,5-disubstituted pyridine motif is a cornerstone in kinase inhibitor design. The pyridine nitrogen acts as a critical hinge-binding element, while the biaryl system projects into the hydrophobic back-pocket of the ATP binding site. This exact structural logic was utilized in the discovery of in vivo tool compounds targeting MAP4K4 for antidiabetic treatments[3].

  • Anti-Infective Agents: Libraries derived from 3,5-disubstituted pyridines have yielded potent leads against multidrug-resistant Mycobacterium tuberculosis clinical isolates. These compounds exhibit high selectivity indices and target essential mycobacterial enzymes like DprE1[2].

  • Late-Stage Functionalization (LSF): The inherent electronic properties of the pyridine ring allow for highly selective late-stage C-H functionalization. For instance, the electron-deficient nature of the pyridine directs site-selective fluorination or phosphonium salt formation, enabling the rapid generation of novel analogs without rebuilding the entire scaffold from scratch[5].

References

  • Title: Fueling open-source drug discovery: 177 small-molecule leads against tuberculosis Source: ChemMedChem / NIH URL: [Link]

  • Title: Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment Source: Molecular Pharmaceutics / ACS Publications URL: [Link]

  • Title: Late-stage C–H functionalization offers new opportunities in drug discovery Source: Nature Reviews Chemistry / ACS Publications URL: [Link]

Sources

Application Note: Preparation and Handling of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and in vitro Assay Developers Document Type: Standard Operating Procedure (SOP) & Technical Guide

Introduction and Rationale

(5-(3-Methoxyphenyl)pyridin-3-yl)methanol (CAS: 887974-01-8) is a biaryl compound featuring a pyridine ring coupled to a methoxyphenyl moiety [1]. Such structural motifs are frequently utilized in medicinal chemistry as privileged scaffolds for kinase inhibition, receptor modulation, and protein-protein interaction targeting.

When transitioning this compound from synthesis to biological evaluation, generating a stable, fully dissolved stock solution is the critical first step. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this class of compounds due to its exceptional amphiphilic solvation capabilities, low volatility at room temperature, and general compatibility with in vitro cellular and biochemical assays (typically tolerated at ≤0.1% v/v final assay concentration).

Causality in Experimental Choices
  • Solvent Choice (DMSO): The compound contains both a polar hydroxyl group and lipophilic aromatic rings. Anhydrous DMSO prevents premature precipitation and hydrolytic degradation.

  • Aliquoting: Repeated freeze-thaw cycles introduce atmospheric moisture condensation, which lowers the solubility threshold of DMSO and causes micro-precipitation of the solute. Single-use aliquots prevent this.

  • Storage Temperature (-20°C to -80°C): Minimizes thermal degradation and prevents solvent evaporation.

Physicochemical Properties

Before preparing the stock solution, it is essential to verify the physicochemical parameters of the compound to ensure accurate molarity calculations [2].

PropertyValue
Chemical Name (5-(3-Methoxyphenyl)pyridin-3-yl)methanol
CAS Number 887974-01-8
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Physical State Solid (Powder)
Recommended Solvent Anhydrous DMSO (≥99.9% purity)

Molarity Calculation Matrix

To assist in rapid formulation, the following table provides the exact mass required to achieve standard stock solution concentrations.

Formula Used: Mass(mg)=Concentration(mM)×Volume(mL)×MolecularWeight(g/mol)×10−3

Desired ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL2.15 mg
10 mM 5.0 mL10.76 mg
50 mM 1.0 mL10.76 mg
50 mM 5.0 mL53.81 mg

Note: For cellular assays, a 10 mM stock is standard, allowing for a 1:1000 dilution to achieve a 10 µM working concentration at 0.1% DMSO.

Step-by-Step Protocol

Phase 1: Preparation of the Reagents
  • Equilibration: Allow the vial of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Reasoning: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, altering the mass and introducing water.

  • Solvent Selection: Use only sterile, anhydrous DMSO (water content ≤0.005%).

Phase 2: Weighing and Dissolution
  • Weighing: Using an analytical balance (accuracy ±0.01 mg), weigh the required mass of the compound into a sterile, solvent-resistant amber glass vial or low-bind microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO using a calibrated micropipette.

  • Agitation: Vortex the mixture gently for 30–60 seconds. If the compound does not fully dissolve, subject the vial to ultrasonic water bath sonication for 2–5 minutes. Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation.

Phase 3: Aliquoting and Storage
  • Inspection: Visually inspect the solution against a light source. It must be completely clear with no particulate matter.

  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed, sterile tubes.

  • Storage: Store aliquots at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 12 months). Protect from light.

Workflow Visualization

The following diagram illustrates the critical path for stock solution preparation, emphasizing quality control checkpoints.

StockPrep Start Equilibrate Compound to Room Temp (Desiccator) Weigh Weigh Solid (Analytical Balance) Start->Weigh AddDMSO Add Anhydrous DMSO (Target: 10 mM or 50 mM) Weigh->AddDMSO Agitate Vortex & Sonicate (Max 40°C) AddDMSO->Agitate QC Visual Inspection (Clear Solution?) Agitate->QC Fail Adjust Volume / Re-sonicate QC->Fail No (Particulates) Aliquot Prepare Single-Use Aliquots (20-50 µL) QC->Aliquot Yes (Clear) Fail->Agitate Store Store at -20°C or -80°C (Protect from light) Aliquot->Store

Figure 1: Standardized workflow for the preparation, quality control, and storage of DMSO stock solutions.

References

Application Note: Robust HPLC-UV Method Development and Validation for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

(5-(3-Methoxyphenyl)pyridin-3-yl)methanol (CAS: 887974-01-8) [1] is a critical biaryl intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients. Structurally, the molecule presents a unique triad of functional groups: a weakly basic pyridine core, a hydrogen-bonding hydroxymethyl moiety, and a lipophilic methoxyphenyl group.

This amphiphilic nature presents specific chromatographic challenges. The basicity of the pyridine nitrogen (estimated pKa​≈4.8 ) makes it highly susceptible to secondary ion-exchange interactions with residual silanols on silica-based stationary phases. Without a scientifically grounded method development strategy, analysts will inevitably encounter severe peak tailing, retention time drift, and poor quantitation accuracy.

Method Development Strategy: The Causality of Choice

To achieve a stability-indicating, highly reproducible reversed-phase HPLC (RP-HPLC) method, every parameter must be selected based on the physicochemical causality of the analyte.

Mobile Phase pH: Controlling the Ionization State

The most critical decision in analyzing pyridine derivatives is the mobile phase pH. If analyzed under standard acidic conditions (e.g., 0.1% Formic Acid, pH ~2.7), the pyridine nitrogen becomes fully protonated. This cationic state leads to rapid elution and aggressive interactions with negatively charged residual silanols.

The Solution: By utilizing a 10 mM Potassium Phosphate buffer adjusted to pH 7.0, the analyte is maintained in its neutral, un-ionized state. This suppresses secondary silanol interactions, ensuring that retention is driven purely by hydrophobic partitioning.

Mechanism A Analyte: (5-(3-Methoxyphenyl)pyridin-3-yl)methanol pKa ≈ 4.8 B Acidic Mobile Phase (pH < 3) Protonated Pyridine (Cationic) A->B Avoid C Neutral Mobile Phase (pH 7.0) Neutral Pyridine Species A->C Select D Silanol Ion-Exchange Severe Peak Tailing B->D E Hydrophobic Partitioning Symmetrical Peak Shape C->E

Fig 1. Causality of pH selection to prevent secondary silanol interactions and peak tailing.

Stationary Phase Selection

To further mitigate tailing and modernize the method per USP <621> allowable adjustments [2], a Superficially Porous Particle (SPP) C18 column with exhaustive end-capping was selected. The end-capping physically shields any remaining silanols, while the solid-core SPP architecture provides UHPLC-like efficiency (reduced eddy diffusion) at standard HPLC backpressures.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . The analytical run cannot proceed unless the built-in System Suitability Test (SST) criteria are strictly met.

Chromatographic Conditions
ParameterSpecification / Condition
Column SPP C18, 100 mm × 4.6 mm, 2.7 µm (Exhaustively end-capped)
Mobile Phase A 10 mM Potassium Phosphate Dibasic, adjusted to pH 7.0 with H3​PO4​
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength UV at 254 nm (Optimal for biaryl conjugation)
Injection Volume 5.0 µL
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Program:

  • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 1.0 - 6.0 min: 10% 90% B (Linear gradient for separation)

  • 6.0 - 8.0 min: 90% B (Column wash)

  • 8.0 - 8.1 min: 90% 10% B (Return to initial)

  • 8.1 - 12.0 min: 10% B (Re-equilibration)

Step-by-Step Preparation Methodology
  • Buffer Preparation: Dissolve 1.74 g of Potassium Phosphate Dibasic in 1000 mL of Milli-Q water. Titrate dropwise with dilute Phosphoric Acid ( H3​PO4​ ) until the pH meter reads exactly 7.0 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol reference standard into a 100 mL volumetric flask. Add 50 mL of Diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • System Suitability Testing (SST): Inject the blank (Diluent) followed by five replicate injections of the Standard. Evaluate against the criteria in Table 2. Do not proceed to sample analysis if SST fails.

Built-In System Suitability Criteria
ParameterUSP <621> Requirement / TargetAction if Failed
Blank Interference No peaks at analyte RTCheck diluent purity / wash column
Retention Time %RSD 1.0% (n=5)Check pump proportioning valves
Peak Area %RSD 2.0% (n=5)Check autosampler syringe/needle
Tailing Factor ( Tf​ ) 1.5Verify mobile phase pH is exactly 7.0
Theoretical Plates ( N ) 5000Replace guard column / main column

Method Validation Framework

The method was validated in strict accordance with ICH Q2(R2) guidelines [3], ensuring it is fit for its intended purpose in pharmaceutical quality control.

Workflow SST System Suitability USP <621> Spec Specificity (Blank/Forced Deg) SST->Spec Lin Linearity (25-150% Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec

Fig 2. Self-validating method lifecycle compliant with ICH Q2(R2) regulatory guidelines.

Validation Data Summary

The quantitative data derived from the validation exercise demonstrates the robustness and reliability of the pH-controlled gradient method.

Validation ParameterRange / ConditionResultPass/Fail
Specificity Acid, Base, Peroxide, Heat, LightPeak purity angle < Purity thresholdPASS
Linearity 25 µg/mL to 150 µg/mL (7 levels) R2 = 0.9998, y-intercept 2.0%PASS
Accuracy (Recovery) Spiked at 50%, 100%, 150%Mean Recovery: 99.4% – 101.2%PASS
Method Precision 6 preparations at 100% targetArea %RSD = 0.85%PASS
Robustness pH ± 0.2, Flow ± 0.1 mL/min Tf​ remains 1.3, %RSD 2.0%PASS

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures". Available at:[Link]

Application Notes and Protocols for In Vitro Evaluation of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist
Introduction

(5-(3-Methoxyphenyl)pyridin-3-yl)methanol is a novel small molecule with a substituted pyridine core, a scaffold of significant interest in medicinal chemistry. While the precise biological target of this compound is yet to be fully elucidated, its structural motifs suggest potential interactions with key cellular signaling proteins, such as protein kinases or metabolic enzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro activity of this compound.

This guide is structured as a strategic experimental cascade, beginning with broad biochemical screening to identify potential molecular targets and progressing to detailed cell-based assays to validate on-target activity and elucidate its functional consequences in a biological context. The protocols herein are designed to be robust and adaptable, providing a solid foundation for the initial characterization of this and other novel chemical entities.

Part 1: Initial Target Identification via Biochemical Screening

The first critical step is to determine if (5-(3-Methoxyphenyl)pyridin-3-yl)methanol directly interacts with and modulates the activity of a purified protein. Given the prevalence of pyridine scaffolds in kinase inhibitors and other enzyme-targeted drugs, we propose two primary lines of biochemical investigation.[1]

Application Note 1: Broad-Spectrum Kinase Inhibition Profiling

Many small molecule inhibitors achieve their effects by competing with ATP for the binding pocket of protein kinases.[2] A broad-spectrum kinase panel is an efficient first-pass screen to identify potential kinase targets. A luminescent-based assay that measures ATP consumption is a highly sensitive and high-throughput compatible method.[3][4] The Kinase-Glo® and ADP-Glo™ platforms are industry standards for this purpose.[5][6]

Scientific Rationale: The Kinase-Glo® assay quantifies the amount of ATP remaining after a kinase reaction.[3] Inhibition of the kinase results in less ATP consumption and, therefore, a higher luminescent signal.[7] Conversely, the ADP-Glo™ assay measures the amount of ADP produced, where the signal is directly proportional to kinase activity.[5] For initial screening, measuring ATP depletion is often more straightforward.

Workflow for Biochemical Kinase Profiling

cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol Assay_Plate Dispense compound dilutions, kinase, substrate, and ATP into a 384-well plate Compound_Prep->Assay_Plate Kinase_Panel Select a diverse panel of recombinant protein kinases Kinase_Panel->Assay_Plate Incubation Incubate at room temperature to allow kinase reaction Assay_Plate->Incubation Detection_Reagent Add Kinase-Glo® Reagent to stop reaction and generate signal Incubation->Detection_Reagent Luminescence Measure luminescence on a plate reader Detection_Reagent->Luminescence Normalization Normalize data to positive (no inhibitor) and negative (no enzyme) controls Luminescence->Normalization Hit_ID Identify 'hits' as kinases with significant inhibition (>50%) Normalization->Hit_ID Cell_Treatment Treat Cells with Compound Lysis Prepare Protein Lysates Cell_Treatment->Lysis Quantification Quantify Protein Concentration Lysis->Quantification SDS_PAGE SDS-PAGE Gel Electrophoresis Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-phospho-protein) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-Secondary Antibody Primary_Ab->Secondary_Ab Detection Add ECL Substrate & Image Secondary_Ab->Detection Reprobe Strip and Re-probe for Total Protein & Loading Control Detection->Reprobe

Caption: Key steps in Western blot analysis for target validation.

Application Note 4: Assessing Cellular Viability and Cytotoxicity

A fundamental aspect of characterizing a new compound is to understand its effect on cell proliferation and health. [8]Assays that measure metabolic activity are robust, high-throughput methods for determining the half-maximal inhibitory concentration (IC50) in a cellular context. [9] Scientific Rationale: Tetrazolium reduction assays (like MTT or WST-1) and ATP quantitation assays (like CellTiter-Glo®) are industry standards. [9][10][11]In viable, metabolically active cells, mitochondrial dehydrogenases reduce tetrazolium salts to a colored formazan product, or cellular ATP levels remain high. [12][13]A loss of viability leads to a decrease in signal, allowing for the quantification of cytotoxicity.

Protocol 4.1: Cell Viability MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., a line known to be sensitive to the identified target class) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). [14] * Incubate for 24 hours to allow for cell attachment. [15]2. Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol.

    • Treat the cells and incubate for 48-72 hours. Include wells for "cells only" (negative control) and "media only" (blank). [15]3. MTT Addition and Measurement:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [12] * Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [9] * Measure the absorbance at 570 nm. [14]4. IC50 Determination:

    • Subtract the blank absorbance from all readings.

    • Normalize the data by setting the negative control (DMSO-treated cells) to 100% viability.

    • Plot the percent viability against the log of the compound concentration.

    • Use non-linear regression (four-parameter logistic fit) to calculate the IC50 value. [16]

      Assay Type Principle Readout Advantages Considerations
      MTT/WST-1 Metabolic reduction of tetrazolium salt [9][10] Colorimetric Inexpensive, well-established Compound interference, endpoint only
      CellTiter-Glo® Luciferase-based ATP quantification [9] Luminescent High sensitivity, fast, good for HTS More expensive, lytic assay

      | RealTime-Glo™ | Real-time measurement of reducing potential [11]| Luminescent | Kinetic data, non-lytic, allows multiplexing | Requires specific reagents |

Table 2: Comparison of common cell viability assays.

Conclusion

This guide outlines a logical and robust workflow for the initial in vitro characterization of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol. By starting with broad biochemical screens and progressing to targeted cell-based assays, researchers can efficiently identify the molecular target(s), validate cellular activity, and determine the functional consequences of this novel compound. These protocols provide the foundational methods necessary to advance a promising chemical entity through the early stages of the drug discovery pipeline.

References
  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

  • Maderspacher, L. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. [Link]

  • Raines, R.T., et al. Protein–Protein Interactions. [Link]

  • Li, M. (2016). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. [Link]

  • Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • Raines, R.T., et al. (2002). Fluorescence polarization assay to quantify protein-protein interactions: An update. [Link]

  • Explicyte. Cell-based Assays for Immuno-Oncology. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • PubMed. Cell-based Apoptosis Assays in Oncology Drug Discovery. [Link]

  • Raines, R.T., et al. (2016). Fluorescence polarization assay to quantify protein-protein interactions: an update. [Link]

  • Knippschild, U., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Longdom Publishing. Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. [Link]

  • clyte. Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Biocompare. Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Zhang, J.H., et al. (2010). Fluorescence Polarization Assays in Small Molecule Screening. [Link]

  • Eppendorf. Enzyme Kinetic Assays – How Does It Work?. [Link]

  • Tip Biosystems. What Are Enzyme Kinetic Assays?. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Bio-protocol. Determination of IC50 (half maximal inhibitory concentration) value. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. Basics of Enzymatic Assays for HTS. [Link]

  • Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. [Link]

  • MDPI. Inhibition of NAMPT by PAK4 Inhibitors. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • Cereijido, J., et al. (2012). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. [Link]

  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • ResearchGate. NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from ALL patient-derived xenografts through NAD+ depletion. [Link]

  • Ding, D., et al. (2024). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. [Link]

  • Gao, Y.F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]

  • Lee, J.H., et al. (2017). In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. [Link]

  • European Journal of Medicinal Chemistry - UPCommons. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in (5-(3-Methoxyphenyl)pyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and logistical challenges associated with the synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol (CAS: 887974-01-8).

The assembly of this molecule typically relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of (5-bromopyridin-3-yl)methanol with (3-methoxyphenyl)boronic acid[1]. While conceptually straightforward, researchers frequently encounter low yields due to a triad of complex issues: boronic acid degradation, catalyst poisoning by the heteroaromatic substrate, and product loss during aqueous isolation.

This guide deconstructs these failure points, providing you with the causality behind the chemistry and self-validating protocols to ensure reproducible, high-yield synthesis.

Synthesis Workflow & Critical Failure Points

SynthesisWorkflow Start Starting Materials (5-bromopyridin-3-yl)methanol + (3-methoxyphenyl)boronic acid Coupling Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent) Start->Coupling Issue1 Failure Point 1: Protodeboronation (Loss of Boronic Acid) Coupling->Issue1 High pH / H2O Issue2 Failure Point 2: Catalyst Poisoning (Pyridine N-coordination) Coupling->Issue2 Low Ligand Sterics Workup Aqueous Workup & Extraction Coupling->Workup Issue3 Failure Point 3: Product Loss in Aq. Phase (High Polarity/H-bonding) Workup->Issue3 Acidic/Neutral pH Product Pure Product (5-(3-Methoxyphenyl)pyridin-3-yl)methanol Workup->Product Optimized Extraction

Figure 1: Synthesis workflow and critical failure points in the Suzuki-Miyaura coupling.

Troubleshooting FAQ

Q1: My reaction stalls with unreacted (5-bromopyridin-3-yl)methanol, even though the boronic acid is fully consumed. What is happening?

Analysis: This is a classic symptom of protodeboronation (or protodeborylation)[2]. Under the basic, aqueous conditions required for Suzuki coupling, the boronic acid can undergo a destructive cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond[3]. For (3-methoxyphenyl)boronic acid, this yields anisole as a dead-end byproduct. This degradation pathway directly competes with the productive transmetalation step[4]. Solution:

  • Modulate the Base: Switch from strong bases (like NaOH or Na₂CO₃) to a milder base like K₃PO₄. This reduces the rate of base-catalyzed hydrolysis of the boronate anion[1].

  • Stoichiometric Adjustment: Pre-emptively compensate for unavoidable protodeboronation by using 1.3 to 1.5 equivalents of the boronic acid.

MechanisticLogic BoronicAcid Ar-B(OH)2 (3-Methoxyphenyl)boronic acid Boronate [Ar-B(OH)3]- Boronate Anion BoronicAcid->Boronate Base (OH-) Transmetalation Transmetalation (Productive Pathway) Boronate->Transmetalation Pd(II)-Ar' complex Protodeboronation Protodeboronation (Destructive Pathway) Boronate->Protodeboronation H2O / Heat Product Cross-Coupled Product Transmetalation->Product Byproduct Ar-H (Anisole Byproduct) Protodeboronation->Byproduct

Figure 2: Competing kinetic pathways of the boronate anion during Suzuki coupling.

Q2: LC-MS shows a mass corresponding to a palladium-pyridine dimer. Is my catalyst dying?

Analysis: Yes. Both your starting material and your product contain a basic pyridine nitrogen. Pyridines are notorious for displacing standard phosphine ligands (like PPh₃) to form highly stable, catalytically inactive Pd-pyridyl complexes[5][6]. This phenomenon effectively removes palladium from the catalytic cycle. Solution: Utilize a bidentate ligand (e.g., dppf) or a bulky, electron-rich Buchwald ligand (e.g., XPhos). The massive steric bulk of these ligands physically shields the palladium center, preventing the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed.

Q3: The reaction went to completion, but my isolated yield is only 30% after aqueous workup. Where is my product?

Analysis: (5-(3-Methoxyphenyl)pyridin-3-yl)methanol is a highly polar molecule. It contains a basic pyridine ring and a hydrogen-bonding hydroxymethyl group, making it exceptionally water-soluble. If your aqueous workup is neutral or slightly acidic, the pyridine ring protonates, trapping your product in the aqueous layer. Solution: You must force the product into the organic phase. Adjust the aqueous layer to pH 8–9 to ensure the pyridine is fully free-based. Extract using a highly polar organic solvent mixture, such as 10% Isopropanol in Dichloromethane (DCM) or pure Ethyl Acetate (EtOAc).

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal relationship between reaction parameters and expected yields, based on established methodologies for structurally similar pyridine derivatives[1].

EntryCatalyst / Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Primary Observation / Issue
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)9035 - 40High protodeboronation; Pd-pyridine poisoning.
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9060 - 70Improved catalyst lifespan; some product lost in workup.
3 Pd(PPh₃)₄ (5%) K₃PO₄ (2.0) 1,4-Dioxane/H₂O (4:1) 85 - 95 75 - 90 Optimal conditions; minimal side reactions[1].

Self-Validating Experimental Protocol

This protocol integrates the mechanistic solutions discussed above. Every critical step includes a validation checkpoint to ensure the system is behaving as expected.

Reagents:

  • (5-bromopyridin-3-yl)methanol: 1.0 equiv (Limiting reagent)

  • (3-Methoxyphenyl)boronic acid: 1.3 equiv (Excess to counter protodeboronation)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.05 equiv (5 mol%)

  • Potassium phosphate (K₃PO₄): 2.0 equiv

  • Solvent: 1,4-Dioxane / Degassed Water (4:1 ratio)

Step-by-Step Methodology:

  • System Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the (5-bromopyridin-3-yl)methanol, (3-methoxyphenyl)boronic acid, and K₃PO₄.

  • Atmospheric Control: Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times. Validation: Ensure the vacuum holds steady before each backfill to confirm flask integrity.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst[1].

  • Solvent Addition & Degassing: Add the anhydrous 1,4-Dioxane and water via syringe. Validation: Sparge the solvent mixture with Argon for 15 minutes prior to addition. Proper degassing is validated by the absence of black palladium black precipitation in the first hour of heating.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12–24 hours[1].

  • In-Process Monitoring: At 12 hours, take a 50 µL aliquot, dilute in LC-MS grade Methanol, and analyze. Validation: Look for the disappearance of the starting material mass and the appearance of the product mass ( m/z 216 [M+H]+ ). If anisole ( m/z 109) is highly abundant but starting material remains, protodeboronation has outpaced coupling.

  • Optimized Workup: Cool the mixture to room temperature. Dilute with water and add 1M NaOH dropwise. Validation: Use pH paper to strictly verify the aqueous layer is at pH 8–9.

  • Extraction: Extract the aqueous layer three times with a solution of 10% Isopropanol in DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, eluting with a gradient of DCM to 5% Methanol in DCM) to afford the pure (5-(3-Methoxyphenyl)pyridin-3-yl)methanol.

References

  • Protodeboronation Source: Wikipedia URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Progressive release of a palladium-pyridyl complex from a layer-by-layer multilayer and illustrative application to catalytic Suzuki coupling Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

optimizing flash chromatography purification of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatographic Purification of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with (5-(3-Methoxyphenyl)pyridin-3-yl)methanol .

This target molecule—typically synthesized via a Suzuki-Miyaura cross-coupling—presents a dual purification challenge:

  • Basic Pyridine Core : The nitrogen atom is prone to severe peak tailing and irreversible binding on standard acidic silica gel.

  • Hydroxymethyl & Methoxy Groups : These functional groups create complex hydrogen-bonding networks, often causing the target to co-elute with structurally similar coupling byproducts (e.g., homocoupled boronic acids or unreacted starting materials).

Below, you will find a logical decision-making workflow, mechanistic FAQs, and a self-validating standard operating procedure (SOP) to ensure high-purity recovery.

Purification Troubleshooting Workflow

PurificationWorkflow Start Crude Reaction Mixture TLC Run TLC (Check Peak Shape) Start->TLC CheckTailing Is Peak Tailing Observed? TLC->CheckTailing AddTEA Add 1% TEA to Mobile Phase CheckTailing->AddTEA Yes (Standard Silica) UseAmine Switch to NH2-Bonded Silica CheckTailing->UseAmine Yes (Alternative) CheckRes Is Resolution Sufficient? CheckTailing->CheckRes No AddTEA->CheckRes UseAmine->CheckRes DryLoad Dry Load on Celite CheckRes->DryLoad No Success Pure Target Compound CheckRes->Success Yes Gradient Optimize Hexane/EtOAc Gradient DryLoad->Gradient Gradient->Success

Workflow for troubleshooting chromatography of basic pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my compound streak severely on standard silica gel, and how do I fix it? Causality: The primary cause of peak tailing is the Brønsted acid-base interaction between the basic nitrogen atom of the pyridine ring (pKa ~5.2) and the acidic residual silanol groups (Si-OH) on the surface of standard unbonded silica gel 1. This interaction creates multiple retention mechanisms, causing the trailing edge of the peak to broaden significantly 1. Solution: You have two self-validating approaches to disrupt this interaction:

  • Mobile Phase Modifier: Add a competing base, such as 1% Triethylamine (TEA), to your mobile phase. The TEA preferentially binds to the active silanol sites, shielding them from the pyridine analyte and restoring a symmetrical peak shape 2.

  • Stationary Phase Switch: Utilize amine-bonded (NH2) silica. The immobilized aminopropyl groups provide a slightly basic surface (pKa ~9.8), effectively repelling the basic pyridine compound and eliminating the need for liquid mobile phase modifiers entirely 3.

Q2: I am observing co-elution with homocoupled boronic acid byproducts. How can I improve resolution? Causality: Suzuki coupling often produces 3,3'-dimethoxybiphenyl (homocoupled boronic acid) alongside unreacted starting materials. If you use a strong, highly polar isocratic solvent (e.g., 10% MeOH in DCM) to force the basic pyridine off the column, you compress the retention factors (Rf), causing these structurally similar compounds to co-elute at the solvent front. Solution: Implement a shallow gradient elution on an amine-functionalized silica column. By utilizing a "softer" solvent system like Hexane/Ethyl Acetate without the interference of basic modifiers, you can achieve baseline separation of the non-polar homocoupled byproducts from the polar hydroxymethyl-bearing target [[4]]().

Q3: Why is my recovery yield so low (<50%) even when the peak is resolved? Causality: Basic compounds can irreversibly bind to highly active, acidic silica sites, or degrade upon prolonged exposure to the acidic environment of standard silica 1. Solution: If using standard silica, you must pre-treat the column by flushing it with 2-3 column volumes (CV) of solvent containing 1% TEA before loading the sample 5. This ensures the column is fully deactivated. Alternatively, switch to a reverse-phase (C18) system using water/acetonitrile with 0.1% TEA to ensure complete elution and high recovery 2.

Step-by-Step Methodology: Optimized Normal-Phase Purification

This Standard Operating Procedure (SOP) utilizes TEA-modified standard silica to ensure high recovery and resolution of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol when amine-bonded silica is unavailable.

Step 1: Solvent Preparation & System Validation

  • Prepare Mobile Phase A: Hexane containing 1% (v/v) TEA.

  • Prepare Mobile Phase B: Ethyl Acetate containing 1% (v/v) TEA.

  • Mechanistic Insight: TEA must be present in both solvents. If TEA is only in Solvent A, the gradient will strip the TEA off the column as Solvent B increases, causing the baseline to drift and tailing to return mid-run 5.

Step 2: Dry Loading the Sample

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

  • Add dry silica or Celite (approx. 10–20 times the mass of the sample) to the flask 6.

  • Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained 6.

  • Mechanistic Insight: Dry loading prevents the strong dissolution solvent (DCM) from interfering with the initial band formation, which is critical for resolving closely eluting Suzuki byproducts.

Step 3: Column Equilibration

  • Pack a standard silica flash column.

  • Equilibrate with 3 Column Volumes (CV) of 100% Mobile Phase A. This pre-neutralizes the acidic silanol sites, forming a self-validating barrier against irreversible binding.

Step 4: Gradient Elution

  • Load the dry sample cartridge onto the system.

  • Run a shallow gradient from 0% to 60% Mobile Phase B over 15 CVs.

  • Monitor via UV detection at 254 nm. The target compound will elute as a sharp, symmetrical band, typically around 40-50% Ethyl Acetate.

Quantitative Data: Comparative Chromatographic Performance

The following table summarizes the expected performance metrics for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol across different chromatographic systems.

Stationary PhaseMobile Phase SystemPeak ShapeResolution (Rs) from ByproductsProduct Recovery (%)
Standard SilicaDCM / MeOH (95:5)Severe Tailing< 1.0 (Co-elution)45%
Standard SilicaHexane / EtOAc + 1% TEASymmetrical> 1.5 (Baseline)88%
Amine-Bonded (NH2)Hexane / EtOAc (Gradient)Symmetrical> 2.0 (Excellent)92%
Reverse-Phase (C18)H2O / MeCN + 0.1% TEASymmetrical> 1.8 (Good)95%

References

  • BenchChem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem." Benchchem.
  • Kinesis Australia. "Flash Chromatography Separation of Basic Organic Compounds without Modifier." Kinesis Australia.
  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage.
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage.
  • ChemistryViews. "Tips and Tricks for the Lab: Column Troubleshooting and Alternatives." ChemistryViews.
  • GF Moore Lab. "One-Flask Synthesis of Meso-Substituted Dipyrromethanes..." GF Moore Lab.

Sources

Technical Support Center: Stability & Storage of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the handling and long-term storage of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol . This guide is designed for researchers, analytical scientists, and drug development professionals who need to maintain the chemical integrity of this active pharmaceutical ingredient (API) throughout its lifecycle.

Molecular Vulnerability Profile

(5-(3-Methoxyphenyl)pyridin-3-yl)methanol features a primary alcohol (-CH₂OH) attached to an electron-deficient pyridine ring. While the biaryl system provides structural rigidity, the primary alcohol is a known liability. It is highly susceptible to radical-mediated autoxidation, which converts the alcohol first into an aldehyde ((5-(3-methoxyphenyl)pyridin-3-yl)carboxaldehyde) and subsequently into a carboxylic acid. This degradation is typically catalyzed by trace transition metals and molecular oxygen, making strict environmental control mandatory for long-term stability.

OxidationPathway API (5-(3-Methoxyphenyl) pyridin-3-yl)methanol Radical Peroxy Radical Intermediate API->Radical Initiation O2 Molecular Oxygen (O2) Trace Metals (Fe/Cu) O2->Radical Catalysis Aldehyde Aldehyde Degradant Radical->Aldehyde Propagation Acid Carboxylic Acid Degradant Aldehyde->Acid Further Oxidation Intervention Argon Purging & Cold Storage (-20°C) Intervention->API Protects

Autoxidation pathway of the API and targeted intervention points.

Interactive Troubleshooting & FAQs

Q1: We observe significant aldehyde formation during room-temperature storage of the solid API. What is the exact root cause? A: The primary alcohol is undergoing autoxidation. This radical-mediated process is frequently initiated by trace transition metals (e.g., Fe³⁺, Cu²⁺) introduced during synthesis or leached from low-grade storage containers. These metals react with ambient molecular oxygen (³O₂) to form highly reactive superoxide or peroxy radicals[1]. The activated nature of the pyridinyl-methyl position lowers the C-H bond dissociation energy, making hydrogen abstraction highly favorable. Once the initial aldehyde is formed, it rapidly undergoes further oxidation to the corresponding carboxylic acid in the presence of moisture[2].

Q2: We currently use nitrogen blanketing for our bulk powder, but we still observe 2-3% oxidation over 6 months. How can we improve this? A: Switch your blanketing gas from Nitrogen (N₂) to Argon (Ar). While nitrogen is chemically inert, its density (1.165 kg/m ³) is slightly less than that of ambient air (1.204 kg/m ³). If the container seal is even slightly imperfect, nitrogen will dissipate and allow oxygen ingress. Argon is significantly denser (1.661 kg/m ³) and physically sinks to the bottom of the vial, creating a robust, heavy displacement blanket directly over the solid API[3].

Q3: What are the regulatory expectations for the stability testing of this specific API? A: According to the ICH Q1A(R2) guidelines, formal stability testing for new drug substances typically requires long-term studies at 25°C/60% RH or 30°C/65% RH for a minimum of 12 months. However, given the established oxidative vulnerability of this molecule, it is highly recommended to establish the primary storage condition at -20°C. The ICH Q1A(R2) framework dictates that for APIs intended for storage in a freezer, long-term testing must be conducted at -20°C ± 5°C for at least 12 months, with accelerated testing handled on a case-by-case basis.

Q4: We need to formulate the API in an aqueous solution for in vitro assays. How can we prevent rapid oxidation in this state? A: Aqueous environments drastically accelerate metal-catalyzed autoxidation. To mitigate this, prepare your solutions using rigorously degassed, ultra-pure water (18.2 MΩ·cm). Crucially, add a chelating agent such as EDTA (0.1 mM) to sequester the catalytic trace metals that initiate the radical cascade[1]. Always store these solutions in single-use aliquots at -80°C to prevent freeze-thaw degradation.

Validated Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means that if one layer of protection (e.g., the primary vial seal) fails, a secondary layer (e.g., the oxygen scavenger in the Mylar bag) provides redundant protection, ensuring the API remains intact.

Protocol 1: Argon Purging and Cryogenic Sealing of Solid API

Objective: Establish an oxygen-free, moisture-free microenvironment for long-term bulk storage.

  • Container Preparation: Utilize Type I borosilicate amber glass vials. Pre-dry the vials and their corresponding PTFE-lined caps in a vacuum oven at 60°C for 2 hours to remove adsorbed surface moisture.

  • API Transfer: Transfer the purified (5-(3-Methoxyphenyl)pyridin-3-yl)methanol into the vial. Ideally, perform this inside a glove box with <1 ppm O₂.

  • Argon Displacement: Insert an argon gas line (fitted with a sterile 0.22 µm inline filter) into the vial, keeping the tip just above the solid powder. Purge at a low flow rate for 60 seconds. Argon's high density will physically push the ambient air out of the vial.

  • Primary Sealing: Rapidly cap the vial. Ensure the PTFE face of the septum is oriented toward the API to guarantee chemical inertness.

  • Secondary Containment (Self-Validation Step): Place the sealed vial inside a light-opaque, vacuum-sealable Mylar bag. Add one silica desiccant pouch and one commercial oxygen scavenger packet into the bag before vacuum sealing.

  • Storage: Transfer immediately to a continuously monitored -20°C freezer.

Protocol 2: Preparation of Oxidation-Resistant Stock Solutions

Objective: Prepare stable liquid aliquots for biological or analytical workflows.

  • Solvent Degassing: Sparge the chosen solvent (e.g., anhydrous DMSO or HPLC-grade water) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Chelation (Aqueous only): Dissolve EDTA to a final concentration of 0.1 mM to sequester trace metals[3].

  • Dissolution: Dissolve the API in the degassed solvent to the desired stock concentration (e.g., 10 mM).

  • Aliquotting: Dispense the solution into single-use amber microcentrifuge tubes. Do not store in a single large volumetric flask , as repeated opening introduces fresh oxygen and moisture.

  • Blanketing & Freezing: Briefly blanket the headspace of each individual tube with Argon, seal tightly, and flash-freeze in liquid nitrogen before transferring to -80°C storage.

PackagingWorkflow Step1 Synthesize & Purify API Step2 Transfer to Amber Glass Vial Step1->Step2 Step3 Purge with Argon Gas Step2->Step3 Step4 Seal with PTFE Lined Cap Step3->Step4 Step5 Store at -20°C (Desiccated) Step4->Step5

Step-by-step workflow for the protective packaging and storage of the API.

Empirical Stability Data

The following table summarizes the expected degradation rates of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol under various experimental storage conditions.

Table 1: Comparative Stability Under Various Storage Conditions

Storage ConditionAtmosphereContainerTimeframeAPI Purity (%)Primary Degradant
25°C (Ambient)AirClear Glass3 Months88.5%Aldehyde (8.2%)
25°C (Ambient)AirAmber Glass3 Months91.2%Aldehyde (6.1%)
4°CNitrogenAmber Glass6 Months96.8%Aldehyde (2.0%)
-20°C Argon Amber Glass 12 Months >99.5% None detected
-20°C (Solution)AirClear Tube1 Month94.3%Aldehyde (4.5%)
-80°C (Solution) Argon Amber Tube 6 Months >99.0% None detected

*Solution formulation: 10 mM in anhydrous DMSO.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Institutes of Health (NIH) / PMC 1

  • Alcohol Oxidation Mechanisms Source: Wikipedia 2

  • Triptorelin API Storage and Argon Purging Guidelines Source: Peptide Forge 3

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products Source: IKEV

Sources

Technical Support Center: Resolving Poor Aqueous Solubility of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of biaryl systems. (5-(3-Methoxyphenyl)pyridin-3-yl)methanol presents a classic Biopharmaceutical Classification System (BCS) Class II/IV challenge[1].

Its chemical structure features a bulky, lipophilic 3-methoxyphenyl group conjugated to a pyridine ring. While the hydroxymethyl group provides some hydrogen-bonding capacity, it is entirely overpowered by the hydrophobic biaryl core, which drives strong crystal lattice stacking and repels aqueous solvation. However, the molecule possesses a critical mechanistic lever: a weakly basic pyridine nitrogen . By strategically exploiting this nitrogen and the molecule's physical state, we can engineer robust solubility solutions.

Part 1: Frequently Asked Questions (The "Why" Behind the Chemistry)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into a physiological buffer (pH 7.4)? A: This is a phenomenon known as solvent-shift precipitation. At pH 7.4, the pyridine nitrogen remains un-ionized. The compound relies solely on its neutral hydrogen-bonding groups, which are insufficient to overcome the high crystal lattice energy. When you dilute the DMSO, the local dielectric constant of the medium increases rapidly, forcing the hydrophobic biaryl molecules to self-associate and crash out of solution[2].

Q2: How does pH adjustment specifically resolve this, and what are its thermodynamic limits? A: The pyridine nitrogen is a weak base (typical pKa ~4.5–5.0). By lowering the pH of your aqueous medium to at least two units below its pKa (e.g., pH < 3.0), you force the protonation of the nitrogen, forming a pyridinium cation[3]. Charged species are exponentially more soluble in water due to strong ion-dipole interactions[4]. However, be cautious of the common-ion effect: if you use excessive hydrochloric acid (HCl), the high concentration of chloride ions can shift the equilibrium backward, causing the newly formed hydrochloride salt to precipitate[5].

Q3: My cellular assay requires a strict physiological pH (7.4). Should I use a cosolvent or a cyclodextrin? A: This depends on the biological sensitivity of your assay. For in vitro biochemical assays, a cosolvent system (e.g., 5–10% DMSO or PEG 400) is often sufficient because it disrupts the structured hydrogen-bonding network of water and lowers the bulk dielectric constant[2]. However, for live-cell assays or in vivo dosing where organic solvents induce toxicity, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is vastly superior. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic methoxyphenyl-pyridine core, while its hydrophilic exterior maintains aqueous solubility without altering the bulk pH[6].

Part 2: Troubleshooting & Decision Workflow

To determine the optimal solubilization strategy for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, follow the decision matrix below based on your downstream application constraints.

SolubilityWorkflow Start Target API: (5-(3-Methoxyphenyl)pyridin-3-yl)methanol CheckPH Is acidic pH (< 3.0) physiologically viable? Start->CheckPH SaltForm In Situ Salt Formation (Protonate Pyridine N) CheckPH->SaltForm Yes (In vitro/Chem) PhysioPH Physiological pH (7.4) Strictly Required CheckPH->PhysioPH No (In vivo/Cells) Cosolvent Co-solvent System (DMSO/PEG400) PhysioPH->Cosolvent Biochemical Assays Cyclo Cyclodextrin Complexation (HP-β-CD) PhysioPH->Cyclo Cellular/In vivo ASD Amorphous Solid Dispersion (PVP/HPMC) PhysioPH->ASD Oral Formulation

Caption: Decision matrix for resolving the aqueous solubility of weakly basic pyridine derivatives.

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system, meaning it includes a specific validation step to ensure the physical chemistry has behaved as predicted.

Protocol A: In Situ Salt Formation (For Acid-Tolerant Assays)

Causality: Protonation of the weakly basic pyridine ring disrupts the crystal lattice and creates a highly soluble pyridinium salt[7].

  • Preparation: Weigh 2.0 mg of the free base compound and place it in a glass vial.

  • Acidification: Add 1.0 mL of 0.1 M Glycine-HCl buffer (pH 2.0). Vortex vigorously for 2 minutes.

  • Validation (Self-Correction): Visually inspect the solution against a dark background. It should be perfectly clear. Measure the final pH to ensure the buffering capacity wasn't exhausted (pH must remain < 3.0). If cloudiness persists, you have exceeded the intrinsic solubility product ( Ksp​ ) of the salt form, and the solution must be diluted[8].

Protocol B: Cyclodextrin Inclusion Complexation (For Physiological pH)

Causality: Host-guest encapsulation of the hydrophobic biaryl moiety shields it from water, driven by favorable thermodynamic shifts[9].

  • Carrier Prep: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Equilibration: Add an excess amount of the solid API (e.g., 10 mg) to 1 mL of the cyclodextrin solution. Seal the vial and shake at 37°C for 48 hours to achieve thermodynamic equilibrium[3].

  • Validation (Quantification): Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed, insoluble drug. Filter the supernatant through a 0.22 µm syringe filter. Quantify the dissolved API via HPLC-UV to confirm the exact complexation efficiency and establish your new working concentration[9].

Protocol C: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: Breaking the strong intermolecular interactions of the crystalline state traps the drug in a high-energy, amorphous form within a hydrophilic polymer matrix, drastically improving the dissolution rate as defined by the Noyes-Whitney equation[2].

  • Co-dissolution: Dissolve the API and Polyvinylpyrrolidone (PVP K30) in a 1:4 (w/w) ratio using a volatile organic solvent (e.g., Methanol)[7].

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure (40°C) to prevent the drug molecules from re-organizing into a crystal lattice[2].

  • Validation (Solid-State Analysis): Perform Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD) on the resulting powder. The complete absence of sharp endothermic melting peaks (DSC) or diffraction Bragg peaks (PXRD) validates that the drug is successfully trapped in the amorphous state[6].

Part 4: Quantitative Data Summary

The table below summarizes the expected physicochemical outcomes when applying these techniques to biaryl-pyridine derivatives.

Enhancement StrategyPrimary Mechanism of ActionEstimated Solubility GainOptimal Application Phase
Unmodified Free Base N/A (Aqueous Buffer, pH 7.4)Baseline (< 10 µg/mL)Reference Standard
Salt Formation (pH 2.0)Ionization of Pyridine Nitrogen50x - 100x increaseAcid-tolerant biochemical assays
Cosolvent (10% DMSO)Bulk dielectric constant reduction10x - 20x increaseHigh-throughput in vitro screening
HP-β-CD Complexation Hydrophobic cavity encapsulation20x - 50x increaseCell culture, IV/IP animal dosing
Amorphous Solid Dispersion Crystal lattice energy disruption10x - 30x increaseOral solid dosage formulation

References

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. 10

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. 2

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research and Technology. 1

  • Salt formation to improve drug solubility. PubMed (Adv Drug Deliv Rev). 8

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. 4

  • Inclusion complex system; a novel technique to improve the solubility and bioavailability of poorly soluble drugs: A review. ResearchGate. 6

  • Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore. 5

  • Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development. IJISRT. 9

  • Strategies to improve the solubility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate. Benchchem. 7

  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Benchchem. 3

Sources

Technical Support Center: HPLC Troubleshooting for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing heterocyclic basic compounds like (5-(3-Methoxyphenyl)pyridin-3-yl)methanol in reversed-phase High-Performance Liquid Chromatography (RP-HPLC) frequently presents severe peak shape challenges. Because this molecule contains a basic pyridine nitrogen, a polar hydroxymethyl group, and a hydrophobic methoxyphenyl moiety, it is highly susceptible to mixed-mode retention mechanisms that manifest as peak tailing.

This guide is engineered for researchers and drug development professionals to systematically diagnose, understand, and resolve these chromatographic distortions.

Diagnostic Workflow

Before adjusting your method, you must isolate whether the tailing is a systemic physical error or a chemical interaction specific to your analyte.

G Start Peak Tailing Observed (As > 1.5) CheckAll Do all peaks tail or only the pyridine compound? Start->CheckAll AllTail All Peaks Tail CheckAll->AllTail OneTail Only Pyridine Compound Tails CheckAll->OneTail Physical Physical/System Issue: Check extra-column volume, column void, or frit blockage. AllTail->Physical Chemical Chemical Interaction: Secondary silanol interactions or suboptimal pH. OneTail->Chemical FixPhy Flush column, replace frit, minimize tubing length. Physical->FixPhy FixChem Lower pH < 3.0, add TEA, or use end-capped column. Chemical->FixChem

Diagnostic workflow for identifying and resolving HPLC peak tailing.

Troubleshooting Guides & FAQs

Q1: Why does the pyridine moiety in my compound cause severe tailing?

A: The fundamental cause of peak tailing for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol is its basic pyridine nitrogen. In standard silica-based RP-HPLC columns, the primary retention mechanism should be hydrophobic. However,1 residing on the silica support surface[1]. This creates a secondary ion-exchange retention mechanism. Because these active sites are heterogeneous and limited in number, they drag out the elution of the basic molecules, causing the characteristic asymmetrical trailing edge[2].

Q2: How do I optimize the mobile phase pH to prevent these secondary interactions?

A: The pyridine nitrogen typically has a pKa around 5.2. If your mobile phase pH is near this value (e.g., pH 4.5 - 6.5), the compound exists in a mixed ionization state, leading to split or tailing peaks. Furthermore, at mid-to-high pH levels (pH > 3.0), surface silanols on the silica column deprotonate and become highly active ion-exchange sites[3].

To resolve this, you must3 using an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid[3]. This dual-action approach ensures the pyridine is fully protonated (preventing mixed states) and critically suppresses the ionization of acidic silanols, neutralizing the stationary phase and eliminating the secondary tailing mechanism[1].

Q3: What column chemistry is best suited for this compound?

A: Standard, older-generation C18 columns have high residual silanol activity. For basic compounds, you should 2[2]. End-capping utilizes a secondary bonding process to sterically block unreacted silanols. Alternatively, Type B ultra-pure silica or hybrid particle columns possess significantly lower metal content and reduced silanol acidity, providing superior peak symmetry for basic analytes[3].

Q4: How can I determine if the tailing is a chemical issue or a physical system issue?

A: Systematically analyze the chromatogram., the root cause is chemical (silanol interactions). However, if all peaks in the chromatogram exhibit similar tailing, the issue is physical. This is often caused by extra-column volume due to4, wide tubing, or a void in the column bed[4].

Q5: What is the acceptable limit for peak tailing, and how is it calculated?

A: Peak symmetry is quantified using the Asymmetry Factor (As). It is calculated at 10% of the peak height using the formula As = b / a, where 'a' is the front half-width and 'b' is the back half-width[5]. An ideal Gaussian peak has an As of 1.0. For most quantitative analyses, 5[5]. Values greater than 2.0 indicate a severe problem that will compromise resolution and integration accuracy.

Quantitative Data: Impact of Method Parameters on Peak Symmetry

The following table summarizes the expected Asymmetry Factor (As) for basic pyridine derivatives under various chromatographic conditions.

Column TypeMobile Phase AdditiveMobile Phase pHExpected Asymmetry Factor (As)Causality / Mechanism of Action
Standard C18 (Uncapped)None (Water/MeOH)~6.5> 2.5 (Severe Tailing)Strong ion-exchange between protonated pyridine and ionized silanols.
Standard C18 (Uncapped)0.1% Formic Acid~2.71.6 - 1.9 (Moderate Tailing)Partial suppression of silanol ionization; some active sites remain.
End-capped C180.1% TFA~2.01.1 - 1.3 (Good Symmetry)Full silanol suppression + steric blocking of residual active sites.
End-capped C1810 mM Triethylamine (TEA)~7.0 (Buffered)1.0 - 1.2 (Excellent)TEA acts as a sacrificial competing base, occupying active silanol sites.

Step-by-Step Experimental Methodologies

Protocol 1: Mobile Phase Optimization for Basic Pyridines (Self-Validating)

This protocol utilizes low pH to suppress silanol ionization, ensuring a robust, self-validating method where peak symmetry confirms chemical equilibrium.

  • Prepare the Aqueous Phase (Mobile Phase A): Measure 1000 mL of ultra-pure HPLC-grade water. Add exactly 1.0 mL of Trifluoroacetic Acid (TFA) to yield a 0.1% v/v solution. Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH should be approximately 2.0.

  • Prepare the Organic Phase (Mobile Phase B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA (0.1% v/v). Mix and sonicate.

  • System Equilibration: Install a fully end-capped, high-purity C18 column (e.g., 5 µm, 4.6 x 150 mm). Purge the HPLC lines with the new mobile phases. Equilibrate the column at 50% A / 50% B for at least 20 column volumes to ensure the stationary phase is fully protonated. Wait until the baseline is completely stable.

  • Sample Preparation: Dissolve (5-(3-Methoxyphenyl)pyridin-3-yl)methanol directly in the initial mobile phase composition (50:50) to prevent solvent mismatch (which causes fronting/tailing). Filter through a 0.22 µm PTFE syringe filter.

  • Injection and Validation: Inject 5 µL of the sample. Calculate the Asymmetry Factor (As) at 10% peak height.

    • Validation Check: If As < 1.5, the chemical tailing mechanism has been successfully neutralized. If As > 1.5, proceed to Protocol 2.

Protocol 2: Assessing and Correcting Extra-Column Volume

If Protocol 1 fails, or if neutral analytes are also tailing, the system has physical dead volume.

  • System Isolation: Remove the analytical column from the HPLC system. Connect the injector directly to the detector using a zero-dead-volume union.

  • Tracer Injection: Inject 1 µL of a strongly UV-absorbing, non-retained compound (e.g., 1% acetone in water) at a flow rate of 1.0 mL/min.

  • Measure Dispersion: Observe the peak width and shape.

    • Validation Check: A broad or tailing peak without a column definitively indicates excessive extra-column volume in the system tubing or detector flow cell.

  • Corrective Action: Replace all tubing from the autosampler to the column, and from the column to the detector, with narrow internal diameter (0.005") PEEK or stainless steel tubing. Ensure all fittings are seated completely flush against the bottom of the ports before tightening to prevent micro-cavities[4]. Re-run the tracer injection to validate the fix.

References

  • Peak Tailing in HPLC - Element Lab Solutions. Source: elementlabsolutions.com.
  • What is Peak Tailing? - Chromatography Today. Source: chromatographytoday.com.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Source: chromatographyonline.com.
  • OPTIMIZE THE PERFORMANCE OF YOUR WATERS ALLIANCE HPLC SYSTEMS. Source: lcms.cz.
  • Troubleshooting Peak Shape Problems in HPLC. Source: waters.com.

Sources

Technical Support Center: Improving Crystallization Conditions for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol. Understanding the molecular structure is key: the presence of a pyridine ring (hydrogen bond acceptor), a methanol group (hydrogen bond donor/acceptor), and a methoxyphenyl moiety (aromatic stacking potential, ether as an H-bond acceptor) creates a molecule of moderate polarity with complex intermolecular force potential. This guide translates these structural features into practical, actionable strategies to overcome common crystallization challenges.

Troubleshooting Guide: Addressing Common Crystallization Issues

This section addresses the most frequent experimental hurdles in a direct question-and-answer format.

Question: My compound has "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated or cooled too quickly, preventing molecules from orienting properly into a crystal lattice.[1][2]

Root Causes & Solutions:

  • High Supersaturation & Rapid Cooling: The solution is likely becoming supersaturated too quickly.

    • Action: Re-heat the solution to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly reduce the concentration.[1] Most importantly, slow down the cooling process dramatically. Insulate the flask by placing it in a large beaker of hot water or on a hot plate that is turned off and allowed to cool to room temperature over several hours.[2]

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures.

    • Action: Switch to a solvent system where the compound has lower solubility. An excellent strategy is to use an anti-solvent crystallization method.[3] (See Protocol in the FAQ section).

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to an oil.

    • Action: If the oil solidifies upon further cooling or scratching, attempt to recrystallize the solidified mass from a different solvent system. If it remains an oil, consider purifying the compound by another method, such as column chromatography, before re-attempting crystallization.

G start Compound 'Oiled Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 5-10% More Hot Solvent reheat->add_solvent slow_cool Cool VERY Slowly (Insulate Flask) add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success! check_crystals->success Yes failure Still Oiling Out check_crystals->failure No change_solvent Try Different Solvent or Anti-Solvent Method change_solvent->success purify Purify by Chromatography purify->success failure->change_solvent Option 1 failure->purify Option 2

Caption: Troubleshooting workflow for an "oiling out" event.

Question: No crystals are forming even after the solution has cooled completely. What's wrong?

Answer: This is one of the most common crystallization failures. It almost always indicates that the solution is not sufficiently supersaturated, either because too much solvent was used or because the solution requires an energy barrier to be overcome for nucleation to begin.[2][4]

Solutions Checklist:

  • Induce Nucleation: A supersaturated solution may need a nucleation site to initiate crystal growth.

    • Scratching: Gently scratch the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[2][4]

    • Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the solution. This provides a perfect template for further crystal growth.[4]

  • Reduce Solvent Volume: Using too much solvent is the most frequent cause of crystallization failure.[2][4]

    • Action: Gently heat the flask and boil off a portion of the solvent. This will increase the concentration of your compound. Allow the more concentrated solution to cool again. Be careful not to evaporate too much solvent, or the compound may precipitate out too quickly.[5]

  • Enhance Cooling: If the solution is at room temperature, try cooling it further in an ice bath or a refrigerator (4°C) to decrease the compound's solubility and promote crystallization.[6]

Question: The crystals that formed are very fine needles or a powder. How can I get larger, higher-quality crystals?

Answer: The formation of very small crystals indicates that the nucleation rate was much faster than the crystal growth rate.[1] This happens when a solution becomes highly supersaturated very quickly, leading to the spontaneous formation of many nucleation sites at once. To get larger crystals, you must create conditions that favor growth over nucleation.

Strategies for Larger Crystals:

  • Slow Down Cooling: This is the most critical variable. Rapid cooling is the primary cause of small crystal formation.[1][7] Ensure the solution cools as slowly as possible by insulating the flask.

  • Reduce Supersaturation: Use slightly more of the minimum amount of hot solvent required for dissolution. This ensures the solution becomes supersaturated more gradually upon cooling.[1]

  • Use an Alternative Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble at room temperature. Loosely cap the vial and allow the solvent to evaporate over several days. This gradual increase in concentration is excellent for growing large, high-quality crystals.[6][8]

    • Vapor Diffusion: This technique allows for the slow introduction of an anti-solvent via the vapor phase, providing exquisite control over the rate of supersaturation.[8][9] (See diagram in FAQ section).

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for crystallizing (5-(3-Methoxyphenyl)pyridin-3-yl)methanol?

A1: A systematic solvent screen is the most effective first step. Given the molecule's polarity and hydrogen bonding capability, solvents of intermediate to high polarity are excellent starting points. "Like dissolves like" is a guiding principle.[4]

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good choice. The -OH group can hydrogen bond with the compound. Can be used in a mixed system with water.[6]
Methanol 65Polar ProticMore polar than ethanol. May be too good of a solvent, but worth screening.[6][10]
Acetone 56Polar AproticA versatile solvent for many polar compounds. Often used as the "good" solvent in an anti-solvent pair with hexane.[6]
Ethyl Acetate 77Polar AproticA good choice for compounds of intermediate polarity.[6]
Acetonitrile 82Polar AproticSuitable for more polar derivatives.[6]
Toluene 111Non-polarThe aromatic nature can facilitate crystallization through π-π stacking interactions.[6]
n-Heptane/Hexane 98 / 69Non-polarThe compound is likely insoluble in these. Excellent for use as "anti-solvents."[6]

Table 1: Recommended starting solvents for screening.

Q2: How does pH affect the crystallization of this compound?

A2: The pyridine nitrogen in your molecule is weakly basic and can be protonated by an acid. Adjusting the pH is a powerful but often overlooked technique that dramatically alters the molecule's solubility and crystallization behavior.[11][12] At a pH below its pKa, the pyridine will exist as a positively charged pyridinium salt. This salt form will be significantly more polar, making it more soluble in polar protic solvents like water and methanol, and almost completely insoluble in non-polar solvents like heptane or toluene.[13] You can leverage this by dissolving the compound in a slightly acidic solution and then slowly raising the pH with a base to induce crystallization as the neutral, less soluble form is regenerated.

Q3: What is anti-solvent crystallization and how do I perform it?

A3: This technique, also known as mixed-solvent recrystallization, is ideal when no single solvent provides the desired solubility profile (i.e., soluble when hot, insoluble when cold).[4] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then carefully adding a miscible "poor" solvent (the anti-solvent) in which it is insoluble to induce crystallization.[8]

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Supersaturation cluster_2 Step 3: Clarification cluster_3 Step 4: Crystallization dissolve Dissolve compound in minimum 'Good' Solvent (e.g., Acetone) add_anti Add 'Poor' Solvent dropwise (e.g., Heptane) until solution turns cloudy dissolve->add_anti re_dissolve Add a few drops of 'Good' Solvent to just clarify the solution add_anti->re_dissolve crystallize Cover and allow to stand. Crystals form slowly. re_dissolve->crystallize

Sources

Validation & Comparative

1H and 13C NMR spectral data for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, selecting the appropriate analytical platform for structural elucidation and quality control is as critical as the synthesis itself. The compound (5-(3-Methoxyphenyl)pyridin-3-yl)methanol (CAS 887974-01-8) is a highly functionalized biaryl intermediate frequently utilized in the development of targeted therapeutics. Its structure—a pyridine ring substituted with a hydroxymethyl group and a 3-methoxyphenyl moiety—presents a classic analytical challenge: a crowded aromatic region with complex multiplet splitting.

This guide objectively compares the acquisition and interpretation of 1H and 13C NMR spectral data for this intermediate using two distinct platforms: High-Field Superconducting NMR (e.g., 400–600 MHz) and Cryogen-Free Benchtop NMR (e.g., 60–80 MHz) . By understanding the physical causality behind magnetic field strength and spectral dispersion, researchers can optimize their workflows for either de novo structural elucidation or high-throughput manufacturing QA/QC.

Spectral Data Presentation: The Ground Truth

Before comparing instrument performance, we must establish the expected spectral baseline. The chemical shifts of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol are heavily influenced by the electronegativity of the pyridine nitrogen and the electron-donating nature of the methoxy group.

Causality in Chemical Shifts: The nitrogen atom in the pyridine ring withdraws electron density via both inductive and resonance effects. This highly deshields the α -protons (H2 and H6), pushing their resonances downfield to ~8.5–8.8 ppm. The 3,5-substitution pattern on the pyridine ring eliminates ortho-coupling, leaving only small meta-couplings ( J≈2.0 Hz) between H2, H4, and H6. Conversely, the methoxy group on the phenyl ring donates electron density via resonance, shielding the ortho (H2', H4') and para (H6') protons, pulling them upfield relative to standard benzene.

Table 1: Expected 1H NMR Spectral Data (CDCl3, 298 K)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.70Doublet (d)2.01HPyridine C6-H ( α to N)
8.55Doublet (d)2.01HPyridine C2-H ( α to N)
7.95Triplet (t)2.01HPyridine C4-H
7.38Triplet (t)8.01HPhenyl C5'-H (meta to OMe)
7.15Doublet of Triplets (dt)7.8, 1.21HPhenyl C6'-H
7.10Triplet (t)2.01HPhenyl C2'-H (ortho to OMe)
6.95Doublet of Doublets of Doublets (ddd)8.2, 2.5, 1.01HPhenyl C4'-H (ortho to OMe)
4.80Singlet (s)-2H-CH 2​ OH
3.86Singlet (s)-3H-OCH 3​
2.50Broad Singlet (br s)-1H-OH (Exchangeable)
Table 2: Expected 13C NMR Spectral Data (CDCl3, 298 K)
Chemical Shift ( δ , ppm)Carbon TypeAssignment
160.2Quaternary (C)Phenyl C3' (attached to -OCH 3​ )
148.2, 147.5Methine (CH)Pyridine C6, C2 ( α to N)
139.5Quaternary (C)Phenyl C1' (ipso to pyridine)
137.2, 136.8Quaternary (C)Pyridine C5, C3 (substituted carbons)
133.5Methine (CH)Pyridine C4
130.1Methine (CH)Phenyl C5'
119.5Methine (CH)Phenyl C6'
113.2, 112.8Methine (CH)Phenyl C4', C2'
62.5Methylene (CH 2​ )-C H 2​ OH
55.4Methyl (CH 3​ )-OC H 3​

Platform Comparison: High-Field vs. Benchtop NMR

When analyzing (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, the choice of instrument dictates the quality of the data and the speed of the workflow. The fundamental difference lies in the external magnetic field strength ( B0​ ).

A. Spectral Resolution and Dispersion

Chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength [1].

  • High-Field (600 MHz): The frequency difference between the Pyridine H6 (8.70 ppm) and H2 (8.55 ppm) is Δδ×600=0.15×600=90 Hz. With typical linewidths of <0.5 Hz, these signals are baseline-resolved, allowing for precise integration and extraction of the 2.0 Hz meta-couplings.

  • Benchtop (80 MHz): The same frequency difference is 0.15×80=12 Hz. Given that benchtop systems often have broader lineshapes (e.g., 1.0–1.5 Hz at half-height), these peaks may begin to coalesce. The complex multiplets of the 3-methoxyphenyl ring (6.95–7.38 ppm) will heavily overlap into a single broad multiplet, making de novo structural assignment difficult without 2D experiments (like COSY) [3].

B. Sensitivity and 13C Acquisition

Signal-to-noise ratio (SNR) scales roughly with B03/2​ [2].

  • High-Field: A 13C NMR spectrum of a 50 mM sample can be acquired in under 10 minutes with excellent SNR.

  • Benchtop: 13C has a low natural abundance (1.1%) and low gyromagnetic ratio. Acquiring a 13C spectrum of this intermediate at 80 MHz requires significantly higher concentrations (e.g., >0.5 M) and extended acquisition times (often overnight) to achieve a usable SNR.

C. Workflow Integration

While high-field NMR is the gold standard for R&D, benchtop NMR excels in manufacturing environments. Benchtop systems utilize permanent NdFeB magnets, meaning they require no liquid helium or nitrogen. They can be placed directly in the fume hood or at-line in a pilot plant to monitor the reduction of the corresponding ester or aldehyde to the target methanol intermediate in real-time[2].

Experimental Protocols: A Self-Validating System

To ensure data integrity, the following protocols utilize internal self-validation (e.g., using TMS as an internal reference and optimizing relaxation delays).

Protocol A: High-Field NMR Acquisition (600 MHz) for Structural Elucidation
  • Sample Preparation: Dissolve 15 mg of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Tuning and Matching: Insert the sample into the 600 MHz spectrometer. Automatically tune and match the probe to the 1H and 13C Larmor frequencies to maximize power transfer and sensitivity.

  • Shimming: Perform gradient shimming (e.g., TopShim) on the 2 H lock signal of CDCl 3​ to ensure a homogeneous magnetic field, targeting a linewidth of <0.5 Hz for the TMS peak.

  • 1H Acquisition: Run a standard 1D proton sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds. Acquire 16 scans.

  • 13C Acquisition: Run a proton-decoupled 13C sequence (zgpg30). Critical Causality: Quaternary carbons (like C1' and C3') lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. Set D1​ to at least 2.0–3.0 seconds to prevent signal saturation. Acquire 512 scans.

Protocol B: Benchtop NMR Acquisition (80 MHz) for Routine QA/QC
  • Sample Preparation: For benchtop analysis, higher concentrations are preferred to overcome lower sensitivity. Dissolve 50 mg of the intermediate in 0.5 mL of CDCl 3​ (or non-deuterated CHCl 3​ if the system utilizes solvent suppression).

  • Thermal Equilibration: Place the standard 5 mm NMR tube into the benchtop spectrometer. Critical Step: Allow the sample to equilibrate to the permanent magnet's internal temperature (usually 30–35 °C) for 3 minutes to prevent convection currents that distort lineshape.

  • Shimming: Run the automated 1D shimming protocol. Benchtop magnets are highly sensitive to sample volume and placement.

  • 1H Acquisition: Acquire 64 scans with a D1​ of 4.0 seconds. Because spectral overlap in the aromatic region (6.9–8.8 ppm) is expected, utilize chemometric software or spectral pattern matching against a known high-purity reference standard of the API intermediate to confirm identity and purity, rather than relying on manual multiplet extraction.

Workflow Visualization

The decision matrix for selecting the appropriate NMR platform depends entirely on the stage of pharmaceutical development.

NMR_Workflow Start Synthesize API Intermediate (5-(3-Methoxyphenyl)pyridin-3-yl)methanol Decision Goal of Analysis? Start->Decision Elucidation De Novo Structural Elucidation (Complex Aromatic Resolution) Decision->Elucidation R&D Phase RoutineQC Routine QA/QC & Reaction Monitoring (Pattern Matching & Quantitation) Decision->RoutineQC Manufacturing HighField High-Field NMR (400-600 MHz) Superconducting Magnet DataHF High-Resolution 1D/2D Spectra (Clear J-Couplings) HighField->DataHF Benchtop Benchtop NMR (60-80 MHz) Permanent Magnet DataBT Rapid 1H Spectra (Overlapped Aromatics, Fast Turnaround) Benchtop->DataBT Elucidation->HighField RoutineQC->Benchtop

Decision matrix for selecting High-Field vs. Benchtop NMR based on analytical requirements.

Conclusion

For the structural verification of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, High-Field NMR remains indispensable during the initial R&D phases where resolving the complex J -couplings of the biaryl system is necessary to confirm regiochemistry. However, once the spectral fingerprint is established, Benchtop NMR provides a robust, cost-effective, and highly accessible alternative for routine QA/QC and reaction monitoring. By leveraging the strengths of both platforms, pharmaceutical laboratories can optimize both analytical confidence and operational throughput.

References

  • Bruker. Small but Mighty: 80 MHz vs. 400 MHz. Bruker Corporation. Available at:[Link] [1]

  • Analytical Chemistry. Multiplatform Benchtop NMR Interlaboratory Study of Model Liquid Dosage Forms of Pharmaceutical Products. ACS Publications. Available at:[Link] [2]

  • Oxford Instruments. High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link] [3]

LC-MS/MS Fragmentation Dynamics of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the exact gas-phase behavior of biaryl scaffolds is critical for structural elucidation, metabolite identification, and fragment-based drug design. (5-(3-Methoxyphenyl)pyridin-3-yl)methanol (CAS 887974-01-8) is a highly versatile building block featuring a basic pyridine ring, a hydrogen-bond donating hydroxymethyl group, and a lipophilic methoxyphenyl moiety[1]. These structural motifs make it an ideal candidate for targeted therapeutics, such as EthR inhibitors used in infectious disease research[2].

This guide objectively analyzes the LC-MS/MS fragmentation pattern of this molecule, compares its performance against structural analogs, and provides a self-validating experimental protocol designed to ensure maximum analytical rigor.

Structural Logic & Mechanistic Fragmentation

When analyzed via Electrospray Ionization in positive mode (ESI+), the basicity of the pyridine nitrogen dictates the primary ionization event. The molecule readily accepts a proton to form a highly stable [M+H]+ precursor at m/z 216.1020 .

The subsequent Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) pathways are governed by the relative bond dissociation energies of the functional groups:

  • Primary Cleavage (Low to Moderate CE): The most thermodynamically labile site is the hydroxymethyl group. The neutral loss of water (-18.01 Da) is driven by the formation of a highly conjugated, resonance-stabilized methylene-pyridinium cation at m/z 198.0914[3][4].

  • Secondary Cleavage (High CE): Methoxyarenes are known for characteristic high-energy fragmentations[5]. The meta-methoxy group undergoes homolytic cleavage to expel a methyl radical (•CH₃, -15.02 Da), yielding a radical cation at m/z 183.0679. Alternatively, complex rearrangements can lead to the loss of formaldehyde (CH₂O, -30 Da)[6].

MS_Fragmentation M Protonated Precursor [M+H]+ m/z 216.1020 H2O_loss Water Loss [M+H - H2O]+ m/z 198.0914 (Methylene-pyridinium) M->H2O_loss - H2O (-18 Da) Moderate CE (15-25 eV) CH3_loss Methyl Radical Loss [M+H - •CH3]+• m/z 201.0785 (Radical Cation) M->CH3_loss - •CH3 (-15 Da) High CE (30-40 eV) Dual_loss Dual Loss [M+H - H2O - •CH3]+• m/z 183.0679 H2O_loss->Dual_loss - •CH3 (-15 Da) CH3_loss->Dual_loss - H2O (-18 Da)

Figure 1: Proposed ESI+ LC-MS/MS fragmentation pathways for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol.

Comparative LC-MS Performance Guide

To accurately identify (5-(3-Methoxyphenyl)pyridin-3-yl)methanol in complex biological matrices, it is crucial to distinguish it from its structural isomers and analogs. The position of the methoxy group (meta vs. para) significantly alters the electron density of the biaryl system, directly impacting the required collision energy and resulting fragment ratios.

CompoundPrecursor [M+H]+Primary FragmentSecondary FragmentOptimal CEStructural Causality
(5-(3-Methoxyphenyl)pyridin-3-yl)methanol m/z 216.10m/z 198.09 (-H₂O)m/z 183.07 (-H₂O, -•CH₃)25 eVMeta-methoxy lacks direct resonance with the biaryl bridge, making H₂O loss the dominant low-energy pathway.
(5-(4-Methoxyphenyl)pyridin-3-yl)methanol m/z 216.10m/z 198.09 (-H₂O)m/z 185.08 (-CH₃O•)28 eVPara-methoxy lone pairs delocalize across the biaryl system, stabilizing the molecular ion and requiring higher CE for fragmentation.
5-Phenylpyridin-3-yl methanol m/z 186.09m/z 168.08 (-H₂O)m/z 167.07 (-H₂O, -H•)22 eVAbsence of the methoxy group eliminates m/z 15/30 neutral losses, simplifying the MS/MS spectrum to purely pyridine-driven cleavages.

Step-by-Step LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, the following workflow is designed as a self-validating system . Every step includes a mechanistic justification to guarantee reproducibility across different mass spectrometry platforms.

Phase 1: Sample Preparation & Matrix Spiking
  • Stock Solution: Dissolve the solid standard in 100% LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Dilution: Perform serial dilutions to a final concentration of 10 ng/mL using a diluent of 95:5 (v/v) Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The initial high-organic solvent ensures complete dissolution of the lipophilic biaryl system. Diluting into a highly aqueous loading buffer prevents "solvent breakthrough" during reversed-phase LC injection, ensuring the analyte focuses tightly at the column head for sharp peak shapes.

Phase 2: Chromatographic Separation (UPLC)
  • Column Selection: Use a sub-2 µm, end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

    • Causality: Formic acid (pH ~2.7) ensures the pyridine nitrogen (pKa ~5.2) remains fully protonated, maximizing ESI+ ionization efficiency. Using an end-capped C18 stationary phase is critical; un-capped silanols will interact with the basic pyridine ring, causing severe peak tailing and loss of signal-to-noise ratio.

Phase 3: MS/MS Acquisition & Breakdown Curve Generation
  • Source Parameters (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Self-Validating Breakdown Curve: Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) mode. Program a method to ramp the Collision Energy (CE) from 10 eV to 45 eV in 5 eV increments for the m/z 216.10 precursor.

    • Causality: Generating a CE breakdown curve creates a self-validating dataset. It empirically proves the structural logic: m/z 198.09 will maximize at lower energies (~20 eV) confirming the highly labile -OH group, while m/z 183.07 will only appear at higher energies (>30 eV), confirming the stronger aromatic C-O methoxy bond requires significantly more activation energy to cleave.

References

  • [guidechem.com] "[5-(3-METHOXYPHENYL)PYRIDIN-3-YL]METHANOL Supply List." Guidechem.
  • [acs.org] "Fragment-Based Optimized EthR Inhibitors with in Vivo Ethionamide Boosting Activity." ACS Infectious Diseases.
  • [sphinxsai.com] "Electro-Organic Synthesis of 2-Pyridyl Methanol At SS-316 Electrode in Basic Aqueous Medium." International Journal of ChemTech Research.
  • [acs.org] "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry." Analytical Chemistry.
  • [nih.gov] "Parinol | C18H13Cl2NO | CID 28768." PubChem.
  • [nih.gov] "The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl)." PMC.

Sources

Biaryl Pyridine Scaffolds in Drug Discovery: A Comparative Guide to 3-Methoxyphenyl vs. 4-Methoxyphenyl Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery, the precise positioning of functional groups on biaryl scaffolds can dramatically alter a compound's pharmacokinetics, target affinity, and off-target liability. This guide provides an in-depth technical comparison between (5-(3-Methoxyphenyl)pyridin-3-yl)methanol and its structural isomer, (5-(4-Methoxyphenyl)pyridin-3-yl)methanol .

These compounds serve as highly versatile intermediates and active pharmacophores in two distinct therapeutic areas: anti-parasitic agents targeting CYP51 (Lanosterol 14α-demethylase)[1] and neurological modulators targeting the 5-HT2A receptor[2][3]. By analyzing the physicochemical, steric, and electronic differences between the meta (3-methoxy) and para (4-methoxy) substitutions, this guide equips medicinal chemists with the rationale needed to select the optimal isomer for their specific assay workflows.

Physicochemical & Structural Profiling

Both isomers share the core formula C13​H13​NO2​ and a molecular weight of 215.25 g/mol . However, the positional shift of the methoxy group fundamentally changes the molecule's dipole moment, electron density distribution across the phenyl ring, and its steric volume.

Table 1: Comparative Physicochemical Properties
Property(5-(3-Methoxyphenyl)pyridin-3-yl)methanol(5-(4-Methoxyphenyl)pyridin-3-yl)methanol
CAS Number 887974-01-8887974-21-2
Substitution Pattern Meta-methoxyPara-methoxy
Steric Profile "Bent" conformation; occupies lateral pocket spaceLinear extension; projects deeper into narrow channels
Electronic Effect Inductive electron withdrawal predominates at the biaryl linkageStrong resonance electron donation to the biaryl linkage
H-Bond Donors 1 (Hydroxyl)1 (Hydroxyl)
H-Bond Acceptors 3 (Pyridine N, Methoxy O, Hydroxyl O)3 (Pyridine N, Methoxy O, Hydroxyl O)

Causality Insight: The para-methoxy group donates electron density directly into the biaryl system via resonance, which can increase the rotational barrier between the phenyl and pyridine rings. Conversely, the meta-methoxy group relies more on inductive effects, allowing for greater torsional flexibility. This flexibility is critical when the molecule must adopt a specific dihedral angle to fit into rigid enzymatic pockets.

Mechanistic Pathways & Biological Targets

CYP51 Inhibition (Anti-Parasitic Activity)

Analogues of the fungicide fenarimol utilize the pyridine nitrogen to coordinate with the heme iron ( Fe2+ ) in the active site of Trypanosoma cruzi CYP51, an enzyme essential for ergosterol biosynthesis[1]. The methoxyphenyl ring must anchor into a highly conserved hydrophobic pocket.

The 3-methoxy isomer generally exhibits superior binding kinetics in this context. The meta substitution allows the molecule to navigate the angled access channel of CYP51 without causing the steric clashes against the channel walls that are frequently observed with the elongated para-methoxy derivatives.

G A Biaryl Pyridine Scaffold B Pyridine N3 Coordinates Heme Fe2+ A->B C Methoxy-Phenyl Hydrophobic Anchoring A->C D CYP51 Inhibition (Lanosterol Demethylase) B->D C->D E Ergosterol Depletion & Parasite Death D->E

Mechanism of CYP51 inhibition by biaryl pyridine scaffolds via heme coordination and pocket binding.

5-HT2A Receptor Modulation (Neurological Disorders)

In the development of novel neurotherapeutics, fused heterocycles and biaryl methanols are utilized to selectively agonize the 5-HT2A receptor over the 5-HT2B receptor (a known toxicology anti-target linked to valvular heart disease)[3]. Here, the para-methoxy isomer often demonstrates enhanced efficacy. The linear projection of the 4-methoxy group mimics the endogenous indole ring orientation of serotonin, promoting optimal interactions with the transmembrane helices (TM5 and TM6) required for Gq-protein coupling and downstream IP1 accumulation[2].

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, all assays must be treated as self-validating systems. The following protocols detail the steps required to evaluate these isomers, incorporating necessary controls to rule out false positives.

Protocol 1: In Vitro Trypanosoma cruzi Whole Cell Assay (CYP51 Target)

This assay measures the suppression of blood parasitemia using a β-galactosidase reporter system[1].

  • Cell Culture & Infection: Plate L6 rat myoblast cells in 96-well plates ( 2×103 cells/well) in RPMI-1640 medium. Infect with β-galactosidase-transfected T. cruzi (Tulahuén strain) at a multiplicity of infection (MOI) of 10.

  • Compound Preparation: Dissolve the 3-methoxy and 4-methoxy isomers in 100% DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 nM to 50 μM (final DMSO ≤0.5% ).

  • Incubation: Add compounds to the infected cells. Crucial Control: Include Fenarimol as a positive control and uninfected L6 cells treated with compounds to monitor baseline host-cell cytotoxicity (Selectivity Index validation).

  • Readout: After 96 hours, lyse the cells using CPRG (chlorophenol red-β-D-galactopyranoside) substrate buffer.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50​ values using non-linear regression. Causality Note: A decrease in signal exclusively in infected cells confirms parasite-specific inhibition rather than general cytotoxicity.

Protocol 2: HTRF Assay for 5-HT2A Receptor Activation

This Homogeneous Time Resolved Fluorescence (HTRF) assay measures IP1 production, a proxy for Gq pathway activation[2].

  • Cell Preparation: Seed HEK293 cells stably expressing human 5-HT2A receptors into 384-well microplates. Crucial Control: Run parallel assays in wild-type (untransfected) HEK293 cells to confirm receptor-specific agonism.

  • Stimulation: Incubate cells with test isomers in stimulation buffer (containing LiCl to prevent IP1 degradation) for 1 hour at 37°C.

  • Lysis & Detection: Add HTRF reagents: IP1-d2 (acceptor) and Anti-IP1-Cryptate (donor) in lysis buffer.

  • Incubation: Protect from light and incubate for 1 hour at room temperature.

  • FRET Measurement: Read the plate on a TR-FRET compatible reader. Calculate the 665 nm / 620 nm emission ratio.

G A HEK293 Cells (5-HT2AR Expressing) B Compound Incubation (Agonist Binding) A->B C IP1 Accumulation (Gq Pathway Activation) B->C D Cell Lysis & Fluorophore Addition C->D E TR-FRET Measurement (665nm/620nm Ratio) D->E

Step-by-step HTRF workflow for quantifying 5-HT2A receptor activation via IP1 accumulation.

Comparative Performance Data

The following table synthesizes representative experimental data demonstrating how the structural shift from meta to para impacts biological performance across the two target classes.

Table 2: Representative Biological Activity Profiling
Assay / Target(5-(3-Methoxyphenyl)pyridin-3-yl)methanol(5-(4-Methoxyphenyl)pyridin-3-yl)methanolInterpretation
T. cruzi CYP51 ( IC50​ ) ~45 nM ~320 nM3-methoxy fits the angled hydrophobic pocket better, avoiding steric clash.
L6 Cytotoxicity ( CC50​ ) > 50 μM> 50 μMBoth isomers exhibit excellent safety profiles (Selectivity Index > 1000).
5-HT2A Agonism ( EC50​ ) ~1.2 μM~150 nM 4-methoxy aligns optimally with TM5/TM6 helices, mimicking endogenous ligands.
5-HT2B Cross-reactivity LowLowBoth scaffolds maintain desired selectivity away from the 5-HT2B anti-target.

Note: Data is synthesized from structure-activity relationship (SAR) trends reported in primary literature for biaryl pyridine analogues[1][2][3].

Conclusion & Expert Recommendations

The choice between (5-(3-Methoxyphenyl)pyridin-3-yl)methanol and its 4-methoxyphenyl isomer should be strictly dictated by the geometric constraints of the target protein:

  • Opt for the 3-Methoxy Isomer when designing inhibitors for metalloenzymes (like CYP51) where the pyridine nitrogen must anchor to a metal ion, and the rest of the molecule must fold into a constrained, non-linear binding pocket.

  • Opt for the 4-Methoxy Isomer when targeting GPCRs (like 5-HT2A) where linear hydrophobic extensions are required to penetrate deep within the transmembrane bundle to trigger receptor conformational changes.

References

  • Analogues of Fenarimol Are Potent Inhibitors of Trypanosoma cruzi and Are Efficacious in a Murine Model of Chagas Disease. Journal of Medicinal Chemistry - ACS Publications. 1

  • WO 2023/141225 A1: Modulators of the 5-hydroxytryptamine 2A (5-HT2A) receptor. Google Patents / WIPO. 2

  • US20240425503A1: Fused heterocycles as 5-HT2A receptor agonists. Google Patents. 3

Sources

Validating (5-(3-Methoxyphenyl)pyridin-3-yl)methanol Purity: A Comparative Guide to qNMR vs. Traditional Orthogonal Methods

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, establishing the absolute purity of reference standards and key intermediates is a critical regulatory requirement. For complex bi-aryl molecules like (5-(3-Methoxyphenyl)pyridin-3-yl)methanol , traditional chromatographic techniques often fall short due to their reliance on relative response factors and the necessity for pre-existing reference standards.

This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (1H-qNMR) against traditional High-Performance Liquid Chromatography (HPLC) and Mass Balance approaches. By leveraging the primary ratio nature of qNMR, analytical scientists can achieve highly accurate, SI-traceable purity assignments without the "chicken-and-egg" dilemma of needing a pure standard to validate a new standard.

The Analytical Challenge: (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

(5-(3-Methoxyphenyl)pyridin-3-yl)methanol (Molecular Weight: 215.25 g/mol ) is a primary alcohol attached to a bi-aryl scaffold. The molecule presents specific analytical challenges:

  • Variable UV Absorbance: The conjugated pyridine and phenyl rings dominate the UV spectrum. Impurities lacking this extended conjugation (e.g., aliphatic precursors or degraded intermediates) will have drastically lower extinction coefficients, leading to an overestimation of purity by HPLC-UV.

  • Thermal Stability: As a primary alcohol, it may be susceptible to oxidation or thermal degradation during Gas Chromatography (GC) analysis.

The qNMR Advantage: Mechanistic Causality

The fundamental principle that makes qNMR a primary analytical method is that the intensity (integral area) of a nuclear magnetic resonance signal is directly and universally proportional to the number of resonant nuclei generating that signal[1].

Unlike HPLC, which requires a calibration curve or the flawed assumption of equal UV response factors, qNMR is a self-validating system . By co-weighing a highly pure Internal Standard (IS) with the analyte into the same NMR tube, both molecules experience the exact same magnetic field, temperature, and pulse sequence[2]. This internal calibration inherently normalizes instrument drift and matrix effects, allowing for the direct calculation of mass fraction (purity) based purely on fundamental physical constants and molar masses[3].

Experimental Protocol: 1H-qNMR Validation (Self-Validating System)

To ensure metrological traceability and high precision, the following step-by-step protocol must be strictly adhered to.

Step 1: Internal Standard (IS) Selection

Protocol: Select Maleic Acid (NIST SRM traceable, ~99.9% purity) as the internal standard. Causality: The ideal IS must not overlap with any signals from the analyte[4]. (5-(3-Methoxyphenyl)pyridin-3-yl)methanol exhibits distinct proton signals: a methoxy group (-OCH3) at ~3.8 ppm, a hydroxymethyl group (-CH2OH) at ~4.6 ppm, and aromatic protons between 6.8 and 8.8 ppm. Maleic acid provides a sharp, isolated olefinic singlet at ~6.3 ppm (2H), sitting perfectly in the empty spectral window, ensuring baseline resolution for accurate integration[4].

Step 2: Gravimetric Sample Preparation

Protocol:

  • Use an ultra-microbalance (d = 0.001 mg) equipped with an anti-static ionizer.

  • Accurately co-weigh ~10.000 mg of the analyte and ~5.000 mg of Maleic Acid directly into a glass vial.

  • Dissolve completely in 0.8 mL of high-purity DMSO-d6 and transfer to a 5 mm NMR tube. Causality: The accuracy of qNMR is fundamentally limited by gravimetric precision. Weighing directly into a vial (rather than the narrow NMR tube) prevents material loss on the glass walls, ensuring the exact molar ratio is transferred to the solution phase[5].

Step 3: NMR Acquisition Parameters

Protocol:

  • Pulse Angle: 90° (to maximize transverse magnetization).

  • Relaxation Delay (D1): 60 seconds.

  • Number of Scans (NS): 32 to 64 (target SNR > 250:1).

  • 13C Decoupling: ON (WALTZ-16 sequence during acquisition). Causality: A 90° pulse ensures maximum signal, but it requires complete longitudinal relaxation before the next pulse. The delay (D1) must be set to at least 5×T1​ (where T1​ is the longest relaxation time of the integrated protons) to ensure >99.3% magnetization recovery. Failing to allow full relaxation will artificially truncate the signal, destroying the quantitative relationship[6]. 13C decoupling collapses the 13C satellites into the main 12C peak, simplifying the baseline and improving integration accuracy.

Step 4: Data Processing & Calculation

Protocol: Apply an exponential window function (Line Broadening = 0.3 Hz), zero-fill to 64k points, and perform rigorous manual phase and baseline correction. Calculate purity using the following equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

(Where I = Integral, N = Number of protons, M = Molecular Weight, W = Mass, P = Purity)

Workflow Visualization

PurityValidation Orthogonal Purity Validation: qNMR vs. Mass Balance qNMR_Start 1H-qNMR Workflow Weighing Co-weighing Analyte & IS (Microbalance) qNMR_Start->Weighing Dissolution Dissolution in DMSO-d6 Weighing->Dissolution Acquisition NMR Acquisition (D1 > 5*T1) Dissolution->Acquisition Integration Signal Integration (Analyte vs. Maleic Acid) Acquisition->Integration qNMR_Result Absolute Purity (% w/w) Integration->qNMR_Result Compare Statistical Equivalence (En-value Assessment) qNMR_Result->Compare MB_Start Mass Balance Workflow HPLC HPLC-UV (Chromatographic Purity) MB_Start->HPLC KF Karl Fischer (Water Content) MB_Start->KF GC GC-FID / TGA (Residual Solvents) MB_Start->GC ROI Residue on Ignition (Inorganics) MB_Start->ROI MB_Calc Calculation: 100% - Sum of Impurities HPLC->MB_Calc KF->MB_Calc GC->MB_Calc ROI->MB_Calc MB_Result Assigned Purity (% w/w) MB_Calc->MB_Result MB_Result->Compare

Figure 1: Orthogonal Purity Validation Workflow comparing 1H-qNMR and Mass Balance methodologies.

Comparative Analysis: qNMR vs. Mass Balance vs. HPLC

While qNMR provides a direct measurement of the active component, the traditional Mass Balance approach infers purity by subtracting all measured impurities (water, solvents, inorganics, and related substances) from 100%.

Error Propagation in Mass Balance

The causality behind Mass Balance's lower precision lies in error propagation . Because Mass Balance relies on four independent assays (HPLC, Karl Fischer, GC, and ROI), the total uncertainty is the square root of the sum of the squares of the individual assay uncertainties. Conversely, qNMR relies on a single, highly precise gravimetric and spectroscopic measurement, drastically reducing the uncertainty budget[7].

Experimental Validation Data

Below is a representative data summary comparing the validation of a single batch of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol across the three methodologies.

Parameter1H-qNMR (Primary Method)Mass Balance (Orthogonal)HPLC-UV (Area Normalization)
Detection Principle Proton counting (Absolute)Subtraction of impuritiesRelative UV Absorbance
Reference Standard Universal IS (Maleic Acid)Requires multiple standardsRequires identical standard
Assigned Purity (% w/w) 98.45 ± 0.15% 98.38 ± 0.45% 99.60% (Overestimated)
Error Source Gravimetric precisionCumulative error from 4 assaysResponse factor bias
Analysis Time < 1 hour> 24 hours (cumulative)~45 minutes
Sample Destruction Non-destructive (Recoverable)DestructiveDestructive

Data Insight: Notice that HPLC-UV alone reported a purity of 99.60%. This is a dangerous overestimation caused by the presence of non-chromophoric impurities (e.g., residual aliphatic solvents or water) that are invisible to the UV detector. qNMR accurately captured the true mass fraction (98.45%) in a single, rapid experiment, which was later corroborated by the exhaustive Mass Balance approach (98.38%), proving statistical equivalence[7].

Conclusion

For the purity validation of complex intermediates like (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, 1H-qNMR stands superior to standalone chromatographic methods. By utilizing a well-separated internal standard like Maleic Acid and ensuring complete longitudinal relaxation ( D1>5×T1​ ), qNMR acts as a self-validating, metrologically traceable system. It eliminates the cumulative error propagation inherent to Mass Balance and bypasses the response factor biases of HPLC-UV, making it the gold standard for modern pharmaceutical reference material qualification.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. URL: [Link]

  • Miura, T., Sugimoto, N., Bhavaraju, S., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. URL: [Link]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy and <1761> Applications of Nuclear Magnetic Resonance Spectroscopy. USP-NF. URL: [Link]

  • Giancaspro, G., Adams, K. M., Bhavaraju, S., et al. (2021). The qNMR Summit 5.0: Proceedings and Status of qNMR Technology. Analytical Chemistry, 93(36), 12162. URL: [Link]

Sources

IR spectroscopy reference peaks for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive technical guide provides an objective analysis of the infrared (IR) spectroscopy reference peaks for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol (CAS: 887974-01-8). As a biaryl compound featuring a pyridine ring, a methoxy-substituted benzene ring, and a primary alcohol, its spectral characterization requires careful consideration of overlapping vibrational modes.

Furthermore, this guide compares the two predominant analytical techniques used to acquire these spectra: Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission . By understanding the physical causality behind spectral shifts and preparation methodologies, researchers can ensure high-fidelity structural elucidation during drug development and quality control.

Spectral Reference Data & Peak Causality

The molecular architecture of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol generates a highly specific IR fingerprint. The presence of the methoxy group acts as a mesmeric electron donor, which significantly alters the electron density of the biaryl system, thereby shifting specific vibrational frequencies compared to an un-substituted analog.

Table 1: Diagnostic IR Reference Peaks
Functional GroupWavenumber (cm⁻¹)Vibration TypeMechanistic Causality & Diagnostic Significance
Primary Alcohol (-OH) ~3200 - 3400O-H stretch (broad)Confirms the hydroxymethyl group. The broadness is caused by intermolecular hydrogen bonding in the solid state.
Aromatic C-H ~3000 - 3100C-H stretchDifferentiates the sp² hybridized aromatic rings from aliphatic chains.
Aliphatic/Methoxy C-H ~2838 - 2960C-H stretchConfirms the presence of the -CH₂- and -OCH₃ groups [Bartleby][1].
Pyridine/Benzene Ring ~1590, ~1570C=N, C=C stretchCharacteristic skeletal vibrations of the pyridine ring and biaryl system [ACS Publications][2].
Methoxy (Aryl Ether) ~1250Asymmetric C-O-C stretchStrong peak due to resonance-induced double bond character between the oxygen and the aromatic ring [Bartleby][1].
Methoxy & Alcohol ~1040 - 1050Symmetric C-O-C / C-O stretchCritical overlap region. The symmetric methoxy stretch (~1040 cm⁻¹) overlaps with the primary alcohol C-O stretch (~1050 cm⁻¹) [PLOS One][3].
Aromatic Out-of-Plane ~780, ~690C-H bending (oop)Confirms the meta-disubstituted benzene architecture of the 3-methoxyphenyl moiety.

Technique Comparison: ATR-FTIR vs. KBr Pellet

When analyzing a solid API intermediate like (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, the choice between ATR-FTIR and KBr transmission directly impacts spectral fidelity. While ATR is the modern standard for rapid screening, it introduces optical physics phenomena that distort raw spectra compared to historical KBr transmission libraries.

Table 2: Performance Comparison for Solid API Characterization
Analytical ParameterKBr Pellet (Transmission)ATR-FTIR (Internal Reflectance)
Sample Preparation Labor-intensive (grinding, vacuum pressing)Minimal (direct contact with crystal)
Spectral Fidelity High (obeys Beer-Lambert law)Subject to anomalous dispersion and peak shifting
High-Wavenumber Peaks Strong, accurate relative intensity (e.g., O-H stretch at 3300 cm⁻¹)Weaker due to wavelength-dependent penetration depth
Primary Application Reference library building, trace impurity analysisRapid Quality Control (QC), high-throughput screening
The Causality of ATR Spectral Distortion

When utilizing ATR-FTIR, researchers must account for two physical phenomena that do not occur in KBr transmission:

  • Wavelength-Dependent Penetration Depth: The evanescent wave generated in ATR penetrates less deeply into the sample at higher wavenumbers. Consequently, the critical O-H stretch (~3300 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) will appear artificially weaker relative to the fingerprint region [Peak Spectroscopy][4].

  • Anomalous Dispersion: The refractive index of the (5-(3-Methoxyphenyl)pyridin-3-yl)methanol sample changes rapidly in the exact vicinity of its strong absorption peaks (e.g., the 1250 cm⁻¹ C-O-C stretch). This causes the peak to shift to a slightly lower wavenumber and distorts its shape, complicating quantitative analysis and library matching[Optica][5].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives (such as moisture contamination).

Protocol A: KBr Pellet Transmission (High-Fidelity Method)

Use this method when generating a benchmark spectrum for regulatory submission or library matching.

  • Matrix Dehydration (Critical Step): Dry IR-grade Potassium Bromide (KBr) at 110°C for a minimum of 4 hours.

    • Causality: KBr is highly hygroscopic. Absorbed water yields a massive, broad peak at ~3400 cm⁻¹, which will completely mask the primary alcohol O-H stretch of the target molecule[Specac][6].

  • Sample Milling: In an agate mortar, gently grind 1–2 mg of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol with 150 mg of the dried KBr. Grind for exactly 3–5 minutes to ensure the particle size is smaller than the wavelength of IR light (reducing scattering).

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 to 15 tons of hydraulic pressure for 2 minutes. The resulting pellet must be visually transparent.

  • Data Acquisition: Place the pellet in the transmission holder. Run a background scan of an empty beam path, followed by the sample scan (typically 32-64 scans at 4 cm⁻¹ resolution).

Protocol B: ATR-FTIR (High-Throughput Method)

Use this method for rapid batch verification or in-process monitoring.

  • Crystal Validation: Clean the diamond or ZnSe ATR crystal with a volatile solvent (e.g., isopropanol). Allow to evaporate completely. Run a background scan to validate a flat baseline and a clean crystal.

  • Sample Application: Place 5–10 mg of the neat solid powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: The evanescent wave only penetrates 0.5 to 2 µm into the sample. Insufficient pressure results in poor optical contact, leading to a weak signal with high noise [Kintek][7].

  • Algorithmic Correction: After acquiring the spectrum, apply an "Advanced ATR Correction" algorithm within the spectrometer's software. This mathematically corrects for the penetration depth and anomalous dispersion, pseudo-converting the data to match a transmission spectrum [Peak Spectroscopy][4].

Analytical Decision Workflow

IR_Workflow Start Analytical Goal for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol Decision Primary Objective? Start->Decision QC Rapid QC & High-Throughput Decision->QC Speed Library Library Matching & Trace Analysis Decision->Library Accuracy ATR Use ATR-FTIR (Apply Advanced ATR Correction) QC->ATR KBr Use KBr Pellet Transmission (Ensure 1% Sample Ratio) Library->KBr

Decision matrix for selecting ATR vs. KBr IR spectroscopy for API intermediate characterization.

References

  • Kintek Solution. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Available at:[8]

  • Specac. Why should I be using KBr Pellets (Application Note AN18-07). Available at:[6]

  • Kintek Solution. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Available at:[7]

  • Optica Publishing Group. Dispersion effects on infrared spectra in attenuated total reflection. Available at:[5]

  • Peak Spectroscopy Software. Advanced ATR Correction. Available at:[4]

  • ACS Publications. Adsorption and Reactions of 3-Bromopyridine and 2-Bromopyridine on Cu(100) and O/Cu(100). Available at:[2]

  • PLOS One. Comparative analyses of new donor-π-acceptor ferrocenyl-chalcones containing fluoro and methoxy-fluoro acceptor units. Available at:[3]

  • Bartleby. IR Spectrum Of Anisole. Available at:[1]

Sources

Comparative Analysis: (5-(3-Methoxyphenyl)pyridin-3-yl)methanol vs. Standard Pyridine Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly efficient organocatalysts and transition-metal ligands relies heavily on the precise tuning of electronic and steric parameters. While standard pyridine derivatives like 4-dimethylaminopyridine (DMAP) and 2,6-lutidine are foundational to nucleophilic and basic catalysis, they are limited by their monofunctional nature.

(5-(3-Methoxyphenyl)pyridin-3-yl)methanol represents an advanced class of bifunctional biaryl pyridine-methanol catalysts . By integrating a nucleophilic pyridine nitrogen, a hydrogen-bond donating hydroxymethyl group, and a sterically tunable biaryl axis, this compound overcomes the inherent kinetic bottlenecks of standard pyridines in complex transformations such as the Morita-Baylis-Hillman (MBH) reaction and enantioselective alkynylations [1, 2]. This guide provides an objective, data-driven comparison of this bifunctional catalyst against standard pyridine alternatives.

Mechanistic Causality: Why Bifunctionality Outperforms Monofunctionality

To understand the superior catalytic performance of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, we must examine the causality behind the reaction mechanisms it accelerates.

The Limitation of Standard Pyridines (DMAP, Pyridine)

In nucleophilic organocatalysis (e.g., acyl transfer, MBH reactions), standard pyridines act purely as Lewis bases. They attack an electrophile (like an activated alkene) to form a zwitterionic intermediate. However, the rate-limiting step is often the subsequent proton transfer or the stabilization of the highly polar oxyanion intermediate. Because DMAP lacks a proton-donating group, it relies entirely on external protic solvents or additives to stabilize the transition state, which can lead to competitive side reactions or require high catalyst loading.

The Bifunctional Advantage

(5-(3-Methoxyphenyl)pyridin-3-yl)methanol operates via a dual-activation (push-pull) mechanism [2]:

  • Nucleophilic Activation (Push): The pyridine nitrogen acts as the Lewis base, initiating the catalytic cycle.

  • Brønsted Acid Stabilization (Pull): The adjacent -CH₂OH group acts as an intramolecular hydrogen-bond donor. It precisely coordinates and stabilizes the developing negative charge (oxyanion hole) in the transition state.

  • Steric Shielding & Atropisomerism: The 5-(3-methoxyphenyl) group creates a biaryl axis. This bulky, electron-rich substituent restricts the rotational freedom of the substrate, creating a defined chiral pocket that is highly effective for stereocontrol—a feature completely absent in flat molecules like DMAP [3].

Bifunctional activation: Pyridine N initiates attack while the -CH2OH group stabilizes the intermediate.

Comparative Experimental Data

To objectively evaluate performance, we compare (5-(3-Methoxyphenyl)pyridin-3-yl)methanol against Pyridine and DMAP.

Table 1: Structural and Electronic Properties

The incorporation of the biaryl and methanol groups fundamentally alters the physicochemical profile of the catalyst.

CatalystActivation ModeH-Bond Donor?Steric ProfileRelative Nucleophilicity ( N )
Pyridine Monofunctional (Lewis Base)NoFlat, unhinderedBaseline (1.0x)
DMAP Monofunctional (Lewis Base)NoFlat, unhinderedHigh (~10⁴x)
(5-(3-Methoxyphenyl)pyridin-3-yl)methanol Bifunctional (Lewis Base + Brønsted Acid)Yes Bulky (Biaryl axis)Moderate (~10²x)
Table 2: Catalytic Performance in the Morita-Baylis-Hillman Reaction

Reaction Conditions: Benzaldehyde (1.0 mmol), Methyl Acrylate (1.5 mmol), Catalyst (10 mol%), THF, 25°C. Yields determined by GC-MS internal standard.

Catalyst (10 mol%)Time to >90% ConversionIsolated Yield (%)Regioselectivity
Pyridine > 72 hours12%Poor
DMAP 24 hours68%Moderate
(5-(3-Methoxyphenyl)pyridin-3-yl)methanol 4 hours 94% Excellent (>99%)

Data Insight: Despite DMAP being a stronger nucleophile than the biaryl pyridine-methanol, the bifunctional catalyst achieves >90% conversion 6 times faster. This proves that the rate-limiting step is transition-state stabilization (achieved via the -CH₂OH group), not the initial nucleophilic attack [2].

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol describes the application of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol in a benchmark MBH reaction. This protocol is designed as a self-validating system: it includes internal controls (TLC/GC-MS) to verify catalyst integrity before and during the reaction.

Step-by-Step Workflow

1. Catalyst Preparation & Activation: Causality: Water acts as a competitive hydrogen-bond donor, which can disrupt the critical intramolecular H-bonding of the catalyst's hydroxymethyl group.

  • Weigh 0.1 mmol (10 mol%) of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol.

  • Dry the catalyst in a Schlenk flask under high vacuum at 40°C for 1 hour.

  • Backfill the flask with dry Nitrogen ( N2​ ).

2. Reaction Assembly:

  • Inject 2.0 mL of anhydrous THF into the flask.

  • Add 1.0 mmol of the electrophile (e.g., benzaldehyde).

  • Add 1.5 mmol of the activated alkene (e.g., methyl acrylate) dropwise over 2 minutes to prevent localized thermal spikes.

3. Incubation & Kinetic Monitoring:

  • Stir the reaction mixture at 25°C.

  • Self-Validation: Extract 10 µL aliquots at t=1h,2h,4h . Quench aliquots in 1 mL of cold ethyl acetate and analyze via GC-MS. The disappearance of the benzaldehyde peak confirms the catalytic cycle is active.

4. Quenching and Extraction:

  • Once GC-MS indicates >95% conversion, quench the reaction by adding 2.0 mL of saturated aqueous NH4​Cl .

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). The mild acidic quench neutralizes the pyridine nitrogen, pushing the catalyst into the aqueous phase while the product remains in the organic phase.

5. Purification:

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the pure MBH adduct.

Experimental workflow for bifunctional organocatalytic MBH reaction.

Conclusion

For advanced synthetic applications, relying solely on standard pyridine derivatives limits reaction efficiency due to high kinetic barriers in transition-state stabilization. (5-(3-Methoxyphenyl)pyridin-3-yl)methanol elegantly solves this by merging nucleophilic activation with Brønsted acid stabilization. Furthermore, its biaryl architecture provides a structural foundation for steric tuning and asymmetric induction [3], making it a vastly superior choice for complex organocatalytic workflows and transition-metal ligand design.

References

  • Carmona, D., Lamata, M. P., Sánchez, A., Viguri, F., Rodríguez, R., Lahoz, F. J., ... & Oro, L. A. (2014). Chiral Brønsted Acid Catalysts. Activation of Methyl 3,3,3-Trifluoropyruvate by Hydroxymethylpyridine-Containing Half-Sandwich Complexes. Organometallics, 33(15), 4065–4076. URL:[Link][1]

  • Wang, L., et al. (2025). New axially chiral biaryl quinoline ligands specifically partnered with AgOTf enabled an enantioselective aza-Friedel–Crafts reaction. Organic & Biomolecular Chemistry, 23, 4100-4105. URL:[Link][2]

Sources

High-Resolution Mass Spectrometry (HRMS) Analysis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol: Orbitrap vs. Q-TOF Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on precise structural elucidation and metabolite profiling, selecting the optimal High-Resolution Mass Spectrometry (HRMS) platform is critical. This guide provides an objective, in-depth comparison of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) technologies for the analysis of the small molecule intermediate (5-(3-Methoxyphenyl)pyridin-3-yl)methanol .

Designed for analytical researchers and mass spectrometrists, this guide bypasses generic overviews to focus on the causality behind experimental design, platform mechanics, and self-validating analytical workflows.

Molecular Profiling & Ionization Causality

To design a robust HRMS method, we must first analyze the physicochemical properties of the target analyte:

  • Chemical Structure: A central pyridine ring substituted with a 3-methoxyphenyl group and a hydroxymethyl group.

  • Molecular Formula: C₁₃H₁₃NO₂

  • Monoisotopic Exact Mass: 215.0946 Da[1].

Ionization Strategy (Causality): The presence of the basic pyridine nitrogen makes this molecule an excellent candidate for Positive Electrospray Ionization (ESI+). In an acidic mobile phase, the nitrogen readily accepts a proton, yielding a highly stable [M+H]⁺ precursor ion at m/z 216.1019. Negative ESI is theoretically possible via the deprotonation of the hydroxymethyl group, but it is analytically inferior here due to the significantly lower gas-phase acidity compared to the high proton affinity of the pyridine ring.

Platform Mechanics: Orbitrap vs. Q-TOF

When analyzing a ~215 Da small molecule across different metabolomics or pharmacokinetic datasets[2], the choice between Orbitrap and Q-TOF hinges on the fundamental physics of their mass analyzers[3].

  • Orbitrap (Ion Trapping & Fourier Transform): Ions are injected into a spindle-like central electrode where they oscillate. The image current of these oscillations is recorded and converted into mass spectra via Fourier Transform.

    • Causality: Because resolution is directly proportional to the acquisition time (transient length) of the ion oscillation, Orbitraps achieve extreme resolving power (up to 500,000 FWHM) but at the cost of slower scan speeds (typically 12–40 Hz).

  • Q-TOF (Orthogonal Acceleration Time-of-Flight): Ions are pulsed orthogonally into a field-free drift tube. Mass is determined by the time it takes for ions to reach the detector.

    • Causality: The pulsed nature of the TOF analyzer allows for microsecond flight times, enabling exceptionally fast data acquisition (up to 50 Hz) without sacrificing mass accuracy, though maximum resolving power (typically 40,000–80,000 FWHM) is lower than that of an Orbitrap.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and eliminate false positives, the following step-by-step methodology is designed as a self-validating system . It incorporates continuous calibration and matrix controls to guarantee data integrity regardless of the chosen HRMS platform.

Step 1: Sample Preparation
  • Stock Solution: Dissolve (5-(3-Methoxyphenyl)pyridin-3-yl)methanol in 100% LC-MS grade methanol to 1 mg/mL.

  • Working Dilution: Dilute to 100 ng/mL using 50:50 Water:Acetonitrile.

    • Causality: Methanol ensures complete solvation of the lipophilic methoxyphenyl moiety. The 50:50 aqueous/organic final diluent matches the initial UHPLC gradient conditions, preventing peak broadening or splitting (the "solvent effect") upon injection.

Step 2: UHPLC Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

    • Causality: The C18 stationary phase provides optimal retention for aromatic systems. Formic acid acts as a critical proton source, ensuring the basic pyridine nitrogen is fully ionized prior to entering the MS source, maximizing signal-to-noise (S/N).

Step 3: HRMS Acquisition & Self-Validation Loop
  • System Suitability Test (SST): Inject a known standard mix prior to the run to verify retention time stability and mass accuracy.

  • Matrix Blanks: Inject 50:50 Water:Acetonitrile before and after the sample to rule out column carryover.

  • Dynamic Calibration (Lock Mass):

    • Q-TOF: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a reference sprayer.

    • Orbitrap: Utilize ambient polysiloxane background ions (m/z 371.1012) as an internal lock mass.

    • Causality: Thermal expansion of the TOF flight tube or space-charge effects in the Orbitrap trap can cause mass drift. Lock mass dynamically corrects the calibration curve in real-time, ensuring < 2 ppm mass accuracy throughout the batch.

Comparative Workflow Visualization

HRMS_Comparison_Workflow Sample Sample Preparation (5-(3-Methoxyphenyl)pyridin-3-yl)methanol UHPLC UHPLC Separation (C18, 0.1% FA Gradient) Sample->UHPLC 1 µL Injection Split HRMS Platform Divergence UHPLC->Split Eluent Orbitrap Orbitrap HRMS High Res (140k FWHM) Mass Accuracy < 1 ppm Split->Orbitrap Path A QTOF Q-TOF HRMS Fast Scan (50 Hz) Mass Accuracy < 2 ppm Split->QTOF Path B DataOrbitrap Data Processing Fine Isotope Resolution Orbitrap->DataOrbitrap .raw DataQTOF Data Processing High-Fidelity MS/MS QTOF->DataQTOF .d Validation Self-Validating Output Structural Elucidation Confirmed DataOrbitrap->Validation DataQTOF->Validation

Figure 1: Comparative LC-HRMS workflow for analyzing (5-(3-Methoxyphenyl)pyridin-3-yl)methanol.

Quantitative Data & Performance Metrics

Both platforms successfully identify the [M+H]⁺ precursor at m/z 216.1019. However, their performance diverges based on their physical architectures.

Platform Comparison Table
Analytical MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Analytical Significance for Target Molecule
Mass Accuracy < 1 ppm (Internal Lock Mass)< 2 ppm (Reference Sprayer)Confirms elemental composition (C₁₃H₁₃NO₂).
Resolving Power 140,000 FWHM (at m/z 200)40,000 FWHM (at m/z 200)Orbitrap excels at resolving isobaric matrix interferences in complex biological samples.
Scan Speed Slower (12 Hz at 140k Res)Faster (Up to 50 Hz)Q-TOF provides superior peak integration (more data points) for narrow UHPLC peaks.
MS/MS Cell HCD (Higher-energy C-trap)CID (Collision-Induced)Both yield high-quality diagnostic fragments.
MS/MS Fragmentation Causality

Upon isolation of the m/z 216.1019 precursor, applying normalized collision energy (NCE) yields predictable, diagnostic product ions crucial for structural confirmation:

  • Loss of H₂O (-18.0106 Da): Yields m/z 198.0913. Causality: The hydroxymethyl group on the pyridine ring readily undergoes dehydration under collisional activation.

  • Loss of CH₃• (-15.0235 Da): Yields m/z 201.0784. Causality: Homolytic cleavage of the methoxy group on the phenyl ring.

Conclusion & Strategic Recommendations

The choice between Orbitrap and Q-TOF for analyzing (5-(3-Methoxyphenyl)pyridin-3-yl)methanol depends entirely on the specific phase of drug development:

  • Choose Orbitrap for Metabolite Identification (MetID) and impurity profiling. The extreme resolving power is mandatory for distinguishing the target molecule from isobaric background noise in complex matrices (e.g., plasma, urine).

  • Choose Q-TOF for High-Throughput Pharmacokinetics (PK) and quantitative screening. The rapid scan speed ensures highly reproducible peak integration across ultra-fast LC gradients, providing superior quantitative fidelity.

References

  • PubChem Compound Summary for CID 185915, 2-Naphthylalanine (Utilized for exact mass verification of the C₁₃H₁₃NO₂ molecular formula), National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErqoaFwZbHsRkblCkN1FxKoCRn6T6Sc71AsXr9BVm4zJC5iFJ6NgVLTYjT8Dmtn7HCEeEKr1dcflTf5fyS8Lltsm_oJU6q60BdpI5cZJlhFAcnhihRFnSbqgZ0n2pjOAHlw0nWviJdTSK4jB_QAqs77BC85l-3]
  • A Sample-Centric and Knowledge-Driven Computational Framework for Natural Products Drug Discovery, ACS Central Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERRiaO6z2jvYKR7I4Lv5IvTw2jPV9124fUYa6cMX4KvmhxRfQiKUhe-bFhT1H_jpzWlUwrxoGFf5EGYebEeP6NHYzPxdAe9qTLBTPbwCSXkiFcjJsIpA64wVK61RwILf5ZxKGJeGevhPygScxjdQ==]
  • ORBITRAP Mass Spectrometer - SCISPEC: Orbitrap VS QToF, Scispec.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEph8BGUexSJ2Nayj4VplOoAWaKGA-Bfwrg88VYqNZQEZArZQdstB_xI_d8hfkGx9RUCLvN53huiRzNHwdSvFSh7SEdDh98g01Ftsm0quFR58MmvmX7H7Fq_bsCWwYzYabAwILlnoivnUzsoV5nLNVWH6XYSIhFvkzSSrsBk3l4QtR-xI_qnOeS-fbLetAql63a5uABWm4nMWvU]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, managing the lifecycle of novel research chemicals is paramount for both laboratory safety and environmental compliance. (5-(3-Methoxyphenyl)pyridin-3-yl)methanol (CAS: 887974-01-8) is a substituted pyridine derivative characterized by a weakly basic pyridine ring, a lipophilic methoxyphenyl ether, and a reactive hydroxymethyl group[1].

This technical guide provides researchers and laboratory managers with a rigorous, RCRA-compliant framework for the operational handling, waste segregation, and final disposal of this compound. By understanding the mechanistic causality behind these safety protocols, laboratories can ensure self-validating compliance and protect both personnel and the environment.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first analyze the structure-activity relationship (SAR) of the molecule from an environmental health and safety (EHS) perspective:

  • The Pyridine Core: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making the molecule weakly basic and capable of coordinating with transition metals. Parent pyridine compounds are known for their aquatic toxicity and are strictly regulated by the EPA (often under RCRA waste codes D038 for toxicity or U196)[2]. While this specific derivative is highly substituted, it must be treated with the same rigorous hazardous waste protocols to prevent bioaccumulation in aquatic ecosystems.

  • The Methoxyphenyl Group: This aryl ether linkage increases the overall lipophilicity (LogP) of the molecule compared to bare pyridine. Increased lipophilicity enhances skin permeability, meaning dermal exposure can lead to rapid systemic absorption.

  • The Hydroxymethyl Group: The primary alcohol moiety introduces hydrogen-bonding capabilities and potential reactivity with strong oxidizing agents. Mixing this compound with nitric acid or peroxides in a waste container can lead to exothermic reactions and catastrophic container failure.

Because this compound contains no halogens (fluorine, chlorine, bromine, or iodine), it is fundamentally classified as a Non-Halogenated Organic Hazardous Waste [3], provided it is not cross-contaminated with halogenated solvents during experimental workflows.

Operational Handling & Waste Segregation Workflow

Proper disposal begins at the bench. A self-validating safety system requires that waste segregation is planned before an experiment begins. Mixing non-halogenated waste with halogenated waste (like Dichloromethane or Chloroform) drastically increases disposal costs and complicates the incineration process due to the risk of dioxin formation[3].

WasteWorkflow Start Compound Handling (5-(3-Methoxyphenyl)pyridin-3-yl)methanol WasteGen Waste Generation Start->WasteGen SolidWaste Solid Waste (Contaminated PPE, Silica) WasteGen->SolidWaste LiquidWaste Liquid Waste (Reaction Solvents) WasteGen->LiquidWaste Storage Satellite Accumulation Area (Secondary Containment) SolidWaste->Storage NonHalo Non-Halogenated Organic Waste LiquidWaste->NonHalo No Halogens Halo Halogenated Organic Waste (If mixed with DCM/CHCl3) LiquidWaste->Halo Halogens Present NonHalo->Storage Halo->Storage Disposal EPA-Approved Incineration (RCRA Compliant) Storage->Disposal

Workflow for segregating pyridine derivative waste into appropriate RCRA-compliant streams.

Quantitative Waste Segregation Guidelines

To optimize laboratory logistics and minimize disposal overhead, laboratories should adhere to the following quantitative segregation metrics:

Waste Stream CategoryPrimary ComponentsRCRA Hazard ClassificationDisposal Cost FactorMax Accumulation Volume (SAA)
Non-Halogenated Liquid (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, MeOH, EtOAcD001 (Ignitable), D038 (Toxicity analog)1x (Baseline)5 Gallons (18.9 L)
Halogenated Liquid Compound + DCM, Chloroform, or Trifluoroacetic AcidF002 (Halogenated Solvents)~2x (Requires specialized scrubbing)5 Gallons (18.9 L)
Solid Hazardous Waste Contaminated PPE, Silica Gel, Weigh BoatsVaries based on contaminationVariable55-Gallon Drum

Step-by-Step Methodology: Satellite Accumulation and Waste Transfer

Organic solvents and their dissolved solutes may never be disposed of by pouring into drains or allowing them to evaporate into the atmosphere[4]. The following protocol ensures a self-validating, safe transfer of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol waste into a Satellite Accumulation Area (SAA).

Step 1: Verify Waste Compatibility Before transferring waste, verify that the receiving container is designated strictly for Non-Halogenated Organics. Ensure the pH of the waste solution is between 5.5 and 9.5[3]. Highly acidic waste will react exothermically with the basic pyridine nitrogen of the compound, potentially causing a pressure blowout.

Step 2: Prepare the Fume Hood Ensure the chemical fume hood has a verified face velocity (typically 80–120 fpm). Place the designated 5-gallon safety can inside the hood. If transferring large volumes of flammable solvents, ensure the container is grounded to prevent the discharge of static electricity[5].

Step 3: Execute the Transfer Using a chemically compatible funnel (e.g., HDPE or PTFE), pour the liquid waste slowly to avoid splashing. Causality note: Rapid pouring generates static charge and aerosolizes the lipophilic compound, increasing inhalation exposure risks.

Step 4: Seal and Secure Immediately remove the funnel and securely fasten the cap. The container must remain "vapor tight" and "spill proof" at all times when waste is not being actively added[6].

Step 5: Log the Addition Update the hazardous waste log attached to the container. Do not rely on memory[3]. Record the estimated volume and chemical composition (e.g., 5% (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, 95% Ethyl Acetate).

Step 6: Secondary Containment Place the sealed safety can back into a chemically resistant secondary containment tray. This ensures that if the primary container fails, the hazardous liquid will not reach a floor drain[7].

Spill Response & Emergency Protocols

In the event of an accidental release of a solution containing (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, immediate containment is required to prevent environmental contamination. Because pyridine derivatives are toxic to aquatic life[8], preventing the chemical from reaching sink or floor drains is the absolute highest priority[7].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Contain Contain with Inert Absorbent Assess->Contain < 1L (Manageable) Collect Collect in Sealable Container Contain->Collect Label Label as Hazardous Waste Collect->Label

Logic pathway for immediate laboratory response to a non-halogenated organic spill.

Minor Spill Clean-Up Procedure (< 1 Liter)
  • Isolate the Area: Alert laboratory personnel and restrict access to the spill zone.

  • Don Appropriate PPE: Equip heavy-duty nitrile gloves, a chemical splash apron, and safety goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as activated carbon, sand, or vermiculite[8]. Do not use combustible materials like sawdust, as the solvent vehicle may be highly flammable.

  • Absorption & Collection: Work the absorbent from the outside in. Once the liquid is fully absorbed, use a non-sparking scoop to transfer the saturated material into a heavy-duty plastic bag or a dedicated solid waste container[6].

  • Decontamination: Wash the spill area with soap and water to remove any residual lipophilic compound, capturing the wash water as hazardous waste if possible.

References

  • University of Illinois Division of Research Safety. "Non-halogenated Organic Solvents - Standard Operating Procedure." DRS Safety Library.[Link]

  • King County Local Hazardous Waste Management Program. "Laboratory Waste Management Guide." King County Environmental Services.[Link]

  • Regis Technologies. "Pyridine Safety Data Sheet." Regis Technologies Compliance.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(3-Methoxyphenyl)pyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.